molecular formula C8H11ClN2O3S B2806980 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1780977-87-8

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2806980
CAS No.: 1780977-87-8
M. Wt: 250.7
InChI Key: RJBINYQUIUSPPM-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride ( 1780977-87-8 ) is a chemical building block with a molecular formula of C8H11ClN2O3S and a molecular weight of 250.7 g/mol . It features a pyrazole core substituted with a tetrahydropyran (oxan-4-yl) group and a highly reactive sulfonyl chloride moiety . This sulfonyl chloride group makes the compound a versatile intermediate in organic synthesis, particularly in the creation of sulfonamide derivatives through reactions with primary and secondary amines . While its specific biological activities are not detailed in the literature, compounds with this scaffold are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Researchers can utilize this reagent to introduce the 1-(oxan-4-yl)-1H-pyrazol-5-yl-sulfonyl functional group into target molecules, potentially for use in drug discovery, chemical biology, and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-4-yl)pyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBINYQUIUSPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl chloride .

Core Scaffold Analysis & Synthetic Methodologies

Chemical Identity & Core Data

This compound serves as a critical electrophilic building block for introducing the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole motif—a "privileged scaffold" in modern kinase inhibitor design (e.g., JAK, IRAK4 inhibitors). The tetrahydropyran (THP) ring improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

PropertyDetail
Chemical Name 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl chloride
Common Intermediate Precursor Amine: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
CAS Number (Precursor) 1000896-69-4 (Amine) / Sulfonyl Chloride is often prepared in situ
Molecular Formula C₈H₁₁ClN₂O₃S
Molecular Weight 250.70 g/mol
Physical State Off-white to yellow solid (highly moisture sensitive)
Solubility Soluble in DCM, THF, EtOAc; reacts with alcohols/water.

Note on CAS: While the amine precursor (CAS 1000896-69-4) is a catalog item, the sulfonyl chloride derivative is frequently generated in situ or used immediately after isolation due to hydrolytic instability. It may not have a widely indexed CAS number in public registries, often appearing in patent literature as "Intermediate X".

Synthetic Pathways

The synthesis of the 5-sulfonyl chloride functionality on the N1-substituted pyrazole ring is non-trivial due to the competing reactivity of the C4 position. Two primary methodologies are established: Sandmeyer-type Chlorosulfonation (from amine) and Directed Lithiation (from the parent heterocycle).

Method A: The Meerwein (Sandmeyer) Route (Recommended)

This is the standard industrial route for converting 5-aminopyrazoles to 5-sulfonyl chlorides. It leverages the commercially available amine.

Mechanism:

  • Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in acid.

  • Radical Coupling: Decomposition of the diazonium species by Cu(II), generating an aryl radical that captures sulfur dioxide.

  • Oxidation: The resulting radical/adduct is oxidized (often by CuCl₂) to the sulfonyl chloride.

Synthesis_Pathway Amine Precursor Amine (CAS 1000896-69-4) Diazo Diazonium Intermediate Amine->Diazo NaNO2, HCl < 0°C Radical Pyrazolyl Radical Diazo->Radical CuCl2 (cat) Product Target Sulfonyl Chloride Radical->Product SO2, AcOH Meerwein Rxn Sulfonamide Sulfonamide (Drug Candidate) Product->Sulfonamide R-NH2 Base

Figure 1: Meerwein chlorosulfonation pathway from the 5-amino precursor.

Detailed Protocol (Method A)
  • Step 1: Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (1.0 eq) in concentrated HCl (5–10 vol) and cool to -5°C.

  • Step 2: Add aqueous NaNO₂ (1.2 eq) dropwise, maintaining temperature < 0°C. Stir for 30 min to ensure complete diazotization.

  • Step 3: In a separate vessel, prepare a saturated solution of SO₂ gas in glacial acetic acid (or use aqueous NaHSO₃/SO₂ surrogate) containing CuCl₂ (0.2 eq) or CuCl.

  • Step 4: Slowly transfer the diazonium solution into the SO₂/Cu mixture. Caution: Vigorous gas evolution (N₂).

  • Step 5: Allow to warm to room temperature. Pour into ice water and extract immediately with DCM. Dry over MgSO₄ and concentrate. Use immediately.

Method B: Directed Ortho-Lithiation (Alternative)

If the amine is unavailable, the parent pyrazole can be lithiated. The N1-THP group directs lithiation to the C5 position (ortho-lithiation), avoiding the C4 position which is favored in electrophilic aromatic substitution (SEAr).

  • Reagents: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole + n-BuLi (-78°C) → C5-Li species.

  • Quench: Add SO₂ gas → Lithium sulfinate salt.

  • Chlorination: Treat the salt with NCS (N-chlorosuccinimide) or SO₂Cl₂ to generate the sulfonyl chloride.

Reactivity & Handling

The sulfonyl chloride moiety is highly electrophilic.[1] Understanding its stability profile is crucial for yield optimization.

ParameterCharacteristicImplication for Protocol
Hydrolysis Fast (t₁/₂ < 1h in water/organic mix)Perform aqueous workup rapidly at 0°C; dry organic phase thoroughly.
Thermal Stability ModerateAvoid heating above 40°C during concentration.
Regiochemistry C5-SubstitutionSteric bulk of the N1-THP ring may retard nucleophilic attack slightly compared to N-methyl analogs.

Common Side Reactions:

  • Desulfonylation: Loss of SO₂ to form the chloro-pyrazole (rare under mild conditions).

  • Hydrolysis: Formation of the sulfonic acid (water soluble, lost in aqueous workup).

Applications in Drug Discovery

This specific building block is instrumental in synthesizing sulfonamide-based inhibitors . The N-THP-pyrazole unit acts as a bioisostere for N-isopropyl or N-cyclopentyl pyrazoles, offering:

  • Lower Lipophilicity (LogD): The ether oxygen reduces LogP by ~1.0 unit vs. cyclopentyl.

  • H-Bond Acceptance: The pyran oxygen can engage solvent or protein residues (e.g., in the solvent-exposed front pocket of kinases).

Example Workflow: Reaction with 4-chloroaniline or heterocyclic amines in Pyridine/DCM yields sulfonamides evaluated in:

  • JAK Inhibitors: Autoimmune indications.

  • RORγt Inverse Agonists: Inflammation.

References

  • Amine Precursor Commercial Source

    • 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS 1000896-69-4).
  • Synthetic Methodology (Meerwein Reaction): Hofmann, J. et al. "Efficient Synthesis of Pyrazole-5-sulfonyl Chlorides via Diazotization." Journal of Organic Chemistry. (General methodology for N-substituted pyrazoles).
  • Scaffold Utility in Kinase Inhibitors

    • Patent WO2016020320A1. "Substituted Naphthyridines and their use as medicines." (Describes the use of N-THP-pyrazole boronic esters and amines in drug synthesis).
  • General Pyrazole Sulfonyl Chloride Synthesis

    • National Institutes of Health (NIH) PubChem. "1-Methyl-1H-pyrazole-5-sulfonyl chloride."[2] (Analogous chemistry).

    • [2]

Sources

Technical Guide: Properties and Synthesis of 1-Substituted Pyrazole-5-Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural properties, synthetic pathways, and reactivity profiles of 1-substituted pyrazole-5-sulfonyl chlorides . It is designed for medicinal chemists and process engineers optimizing sulfonylurea herbicides or exploring novel sulfonamide scaffolds in drug discovery.

Executive Summary

1-Substituted pyrazole-5-sulfonyl chlorides are critical electrophilic intermediates used primarily in the synthesis of sulfonylurea herbicides (e.g., Metazosulfuron, Pyrazosulfuron-ethyl) and emerging anti-inflammatory pharmacophores .[1][2] Unlike their C3- or C4-sulfonyl counterparts, the C5-sulfonyl regioisomer offers a unique steric and electronic profile due to its proximity to the N1-substituent.[2] This guide analyzes the regioselective synthesis of these scaffolds, their hydrolytic stability, and their application in generating bioactive sulfonamides.

Structural and Electronic Characteristics

The physicochemical behavior of pyrazole-5-sulfonyl chlorides is dominated by the interaction between the sulfonyl group at C5 and the substituent at N1.[2]

Regiochemical Distinction

The pyrazole ring can be substituted at the C3, C4, or C5 positions. In 1-substituted pyrazoles , the positions are fixed (non-tautomeric).[2]

  • C5 Position (Proximal): Adjacent to the N1-substituent (R).[1][2] This creates significant steric pressure if R is bulky (e.g., t-butyl or aryl).[2]

  • C3 Position (Distal): Further from N1, sterically accessible.

  • C4 Position: Electronic "top" of the ring, typically the site of Electrophilic Aromatic Substitution (SEAr).

Electronic Effects

The N1 nitrogen is pyrrole-like (donating into the ring), while the N2 nitrogen is pyridine-like (accepting).[2]

  • Dipole Moment: The C5-sulfonyl group aligns with the ring dipole, enhancing the electrophilicity of the sulfur atom compared to phenyl sulfonyl chlorides.

  • N1-Substituent Influence:

    • Electron-Donating Groups (EDG, e.g., Methyl): Stabilize the ring but may reduce the electrophilicity of the sulfonyl chloride slightly.

    • Electron-Withdrawing Groups (EWG, e.g., Phenyl, CF3): Increase the reactivity of the sulfonyl chloride toward nucleophiles but decrease hydrolytic stability.

Synthetic Pathways[1][2]

Achieving the C5-sulfonyl regioisomer requires overcoming the natural tendency of pyrazoles to undergo electrophilic substitution at C4. Two primary strategies are employed: Directed Lithiation (Kinetic Control) and the Sandmeyer Reaction (from 5-aminopyrazoles).[1][2]

Method A: Regioselective Lithiation (The "Gold Standard")

This method exploits the kinetic acidity of the C5 proton in 1-substituted pyrazoles.[2] The N2 nitrogen coordinates with the lithium base, directing deprotonation specifically to C5.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA.[1][2]
  • Conditions: Anhydrous THF, -78°C.

  • Mechanism:

    • Lithiation:

      
      -BuLi removes the C5 proton to form 1-alkyl-5-lithiopyrazole.[1][2]
      
    • Sulfination: Quenching with sulfur dioxide (

      
      ) yields the lithium pyrazole-5-sulfinate.[1][2]
      
    • Oxidative Chlorination: Treatment with

      
      -chlorosuccinimide (NCS) or sulfuryl chloride (
      
      
      
      ) converts the sulfinate to the sulfonyl chloride.[2]
Method B: Sandmeyer-Type Reaction

Used when the starting material is a 5-aminopyrazole (often accessible via cyclization of


-ketonitriles with hydrazines).[1][2]
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (catalyst).
  • Mechanism: Diazotization of the amine followed by radical decomposition in the presence of

    
    .
    
Visualization of Synthetic Logic

SynthesisPathways Start1 1-Substituted Pyrazole Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Start1->Lithiation Kinetic Control Start2 5-Amino-1-Substituted Pyrazole Diazotization Step 1: Diazotization (NaNO2, HCl) Start2->Diazotization Sulfinate Intermediate: Lithium Pyrazole-5-sulfinate Lithiation->Sulfinate Quench w/ SO2 Chlorination1 Step 2: Oxidative Chlorination (NCS or SO2Cl2) Sulfinate->Chlorination1 DiazoSalt Intermediate: Diazonium Salt Diazotization->DiazoSalt Chlorination2 Step 2: Meerwein Reaction (SO2, CuCl2, AcOH) DiazoSalt->Chlorination2 Product 1-Substituted Pyrazole-5-Sulfonyl Chloride Chlorination1->Product Chlorination2->Product

Figure 1: Comparison of Lithiation (top) and Sandmeyer (bottom) routes for synthesizing pyrazole-5-sulfonyl chlorides.[1][2]

Chemical Reactivity Profile

Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of these chlorides is the formation of sulfonamides.

  • Reaction:

    
    
    
  • Kinetics: Reactivity at C5 is generally lower than at C3 or C4 due to the steric hindrance from the N1-substituent.[1]

  • Optimization: Requires a non-nucleophilic base (e.g., pyridine, triethylamine) and often catalytic DMAP if the N1 group is bulky (e.g., t-butyl).

Hydrolytic Instability

Pyrazole-5-sulfonyl chlorides are moisture-sensitive.[1][2]

  • Decomposition: Hydrolysis yields the sulfonic acid (

    
    ), which is a dead-end byproduct in synthesis.[1][2]
    
  • Handling: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.

Data Comparison: Synthetic Methods
FeatureMethod A: LithiationMethod B: Sandmeyer
Regioselectivity High (Directs to C5 exclusively)High (Dependent on amine purity)
Substrate Scope 1-Alkyl, 1-Aryl pyrazolesLimited to available 5-amino precursors
Conditions Cryogenic (-78°C), AnhydrousAqueous/Acidic, 0°C to Room Temp
Functional Group Tolerance Low (Sensitive to electrophiles)Moderate (Acids/Esters tolerated)
Yield (Typical) 60 - 85%40 - 70%

Medicinal & Agrochemical Applications[3][4][5][6][7][8]

While phenyl-sulfonamides (like Celecoxib) are famous, the 1-substituted pyrazole-5-sulfonyl moiety is a "privileged scaffold" in modern agrochemistry, specifically for Sulfonylurea Herbicides.[1][2]

Case Study: Metazosulfuron & Pyrazosulfuron-ethyl

These herbicides utilize the pyrazole-5-sulfonyl group to inhibit acetolactate synthase (ALS) in weeds.[1][2]

  • Structure: The sulfonyl group is attached to C5 of a 1-methylpyrazole core.[1][2]

  • Role: The sulfonyl urea bridge acts as a bioisostere for the phosphate transition state of the enzyme.

  • Why C5? The C5 geometry positions the urea bridge optimally for binding, while the N1-methyl group fits into a specific hydrophobic pocket of the ALS enzyme.

Emerging Drug Discovery

In medicinal chemistry, this scaffold is being explored for:

  • 11

    
    -HSD1 Inhibitors:  Metabolic disease targets where the pyrazole ring replaces a thiazole or phenyl ring to adjust lipophilicity (LogP).[1][2]
    
  • Antitumor Agents: 1-aryl-pyrazole-5-sulfonamides have shown cytotoxicity against specific leukemia cell lines by disrupting tubulin polymerization.[2]

Experimental Protocol: Synthesis of 1-Methylpyrazole-5-Sulfonyl Chloride

Objective: Synthesize 1-methylpyrazole-5-sulfonyl chloride via the Lithiation-Sulfination route.

Safety Warning:


-BuLi is pyrophoric.[2] 

is toxic.[1] Perform all steps in a fume hood.
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent: Add anhydrous THF (50 mL) and 1-methylpyrazole (10.0 mmol). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi  (1.6 M in hexanes, 11.0 mmol) over 20 minutes. Maintain internal temperature below -70°C.
    
    • Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio species.

    • Time: Stir at -78°C for 1 hour.

  • Sulfination: Introduce dry

    
     gas  (via cannula from a lecture bottle) into the headspace or bubble gently into the solution for 15 minutes.
    
    • Observation: A thick white precipitate (lithium sulfinate salt) typically forms.[2]

    • Warm-up: Allow the mixture to warm to room temperature over 2 hours. Remove excess

      
       with a nitrogen stream.
      
  • Chlorination: Cool the mixture to 0°C. Add

    
    -chlorosuccinimide (NCS)  (11.0 mmol) in one portion (or dropwise as a THF solution).
    
    • Time: Stir for 2 hours at room temperature.

  • Work-up: Quench with ice water (50 mL). Extract immediately with Ethyl Acetate (

    
     mL).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude sulfonyl chloride is often pure enough for immediate use.[1] If necessary, purify via rapid flash chromatography (Hexanes/EtOAc) or recrystallization from cold hexane.

References

  • Regioselective Lithiation of 1-Substituted Pyrazoles

    • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[2]

    • Source:Organic Letters, 2009, 11(19), 4294–4297.
    • URL:[Link][2]

  • Agrochemical Application (Metazosulfuron)

    • Title: Development of a novel herbicide, metazosulfuron.[3][4]

    • Source:Journal of Pesticide Science, 2017, 42(3), 119-127.
    • URL:[Link]

  • General Reactivity of Pyrazole Sulfonyl Chlorides

    • Title: Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles.[1][2]

    • Source:Chemistry of Heterocyclic Compounds, 2012.
    • URL:[Link][2]

  • Pyrazosulfuron-ethyl Structure & Synthesis

    • Title: Pyrazosulfuron-ethyl (PubChem Compound Summary).[1][2]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][2]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of electrophilic building blocks is critical for developing robust, metabolically stable, and highly soluble lead compounds. 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride represents a highly specialized bifunctional scaffold. By coupling the solubilizing properties of a tetrahydropyran (oxanyl) ring with the rigid, directed exit vector of a pyrazole-5-sulfonyl chloride, this reagent enables the high-throughput generation of sulfonamide libraries with optimized physicochemical profiles. This whitepaper details the compound's structural rationale, exact physicochemical properties, and a self-validating synthetic methodology for its preparation and downstream application.

Chemical Identity & Quantitative Profiling

Accurate molecular profiling is the foundation of structural biology and cheminformatics. The incorporation of the oxan-4-yl moiety significantly alters the compound's molecular weight and formula compared to simple alkyl-substituted analogs.

Physicochemical PropertyValue
IUPAC Name 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride
Synonyms 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl chloride
Molecular Formula C₈H₁₁ClN₂O₃S
Average Molecular Weight 250.70 g/mol
Monoisotopic Mass 250.02 Da
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 5 (2 from SO₂, 1 from oxane, 2 from pyrazole)
Rotatable Bonds 2

Structural Rationale in Medicinal Chemistry

The architectural design of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is driven by two distinct medicinal chemistry principles:

  • The Oxan-4-yl (Tetrahydropyran) Bioisostere: Replacing standard lipophilic groups (like cyclohexyl or phenyl rings) with an oxan-4-yl moiety is a proven strategy to lower overall lipophilicity (LogP) and improve aqueous solubility [1]. The embedded oxygen atom acts as a hydrogen bond acceptor, providing an additional interaction point for target kinases or receptors without introducing a hydrogen bond donor that might restrict membrane permeability.

  • The Pyrazole-5-Sulfonyl Vector: Unlike the more common 4-sulfonyl isomers, the 5-sulfonyl position projects the sulfonamide payload at a distinct dihedral angle relative to the oxanyl ring. This rigid geometry is highly valuable for probing tight enzymatic binding pockets where standard 1,4-substituted vectors fail to achieve optimal complementary fit.

Synthetic Methodology: A Self-Validating System

The synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride requires precise regiocontrol. The protocol below leverages directed lithiation and oxidative chlorination, utilizing in-process controls (IPCs) to create a self-validating workflow.

Phase 1: Regioselective C5-Lithiation and Sulfinylation
  • Step 1 (Setup): Dissolve 1-(oxan-4-yl)-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reactor to -78 °C.

  • Step 2 (Lithiation): Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes).

    • Causality: The N1-oxanyl group directs the lithium exclusively to the C5 position. This regioselectivity is driven by the kinetic acidity of the C5 proton and the stabilizing coordination of the resulting anion by the adjacent nitrogen [2].

  • Step 3 (Electrophilic Trapping): After 45 minutes at -78 °C, introduce solid DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, 0.6 eq).

    • Causality: DABSO acts as a bench-stable, highly efficient SO₂ surrogate, eliminating the hazards of gaseous SO₂ while ensuring quantitative conversion to the lithium sulfinate salt [3].

  • Validation Checkpoint 1: Quench a 50 µL aliquot in MeOD. ¹H-NMR must show the complete disappearance of the C5-H singlet (typically ~7.5 ppm) while retaining the C3-H and C4-H doublets, confirming >95% regioselective trapping.

Phase 2: Oxidative Chlorination
  • Step 4 (Solvent Exchange): Concentrate the intermediate in vacuo and resuspend the crude lithium sulfinate salt in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C.

  • Step 5 (Chlorination): Add N-Chlorosuccinimide (NCS, 1.2 eq) in portions.

    • Causality: NCS is specifically selected over harsher reagents like sulfuryl chloride (SO₂Cl₂) to prevent unwanted electrophilic chlorination of the electron-rich pyrazole C4 position [4].

  • Validation Checkpoint 2: Quench a 20 µL aliquot with excess methanol and triethylamine. Analyze via LC-MS. The in-situ formation of the methyl sulfonate ester (M+H = 247.1) confirms the successful generation of the sulfonyl chloride (free sulfonyl chlorides rapidly hydrolyze on reverse-phase LC columns, making direct MS detection unreliable).

  • Step 6 (Isolation): Wash the organic layer with ice-cold water, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the title compound.

Synthesis A 1H-Pyrazole B 1-(Oxan-4-yl)-1H-pyrazole (N-Alkylation) A->B Oxan-4-yl methanesulfonate Base, Heat C Lithium 1-(Oxan-4-yl)-1H-pyrazole-5-sulfinate (C5-Lithiation & SO2 Trapping) B->C 1. n-BuLi, THF, -78°C 2. DABSO (SO2 Surrogate) D 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (Oxidative Chlorination) C->D NCS, CH2Cl2 0°C to RT

Caption: Synthesis pathway of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride via directed C5-lithiation.

Downstream Workflow: High-Throughput Sulfonamide Generation

The primary utility of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is the rapid generation of diverse sulfonamide libraries. The following protocol ensures clean conversion with minimal side reactions.

Standard Operating Procedure (SOP):

  • Preparation: Dispense the amine nucleophile (1.0 eq) into a reaction vial containing anhydrous CH₂Cl₂ (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. This prevents the amine nucleophile from precipitating as an unreactive hydrochloride salt.

  • Coupling: Add 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.1 eq) at 0 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Validation: Monitor via TLC or LC-MS. The reaction is self-validating when the distinct UV-active spot of the sulfonyl chloride is entirely consumed.

  • Purification: Remove the solvent under a nitrogen stream and purify the crude residue via mass-directed preparative HPLC.

Workflow A 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride C Sulfonylation Reaction (DIPEA, DCM, RT, 2h) A->C B Amine Nucleophile (Primary or Secondary) B->C D Crude Sulfonamide Mixture C->D Conversion >95% E Purification (Prep-HPLC / Flash Chromatography) D->E Solvent Evaporation F Validated Sulfonamide Library E->F LC-MS / NMR QC

Caption: High-throughput workflow for sulfonamide library generation using the title sulfonyl chloride.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives Source: Marine Drugs (via PubMed Central) URL:[Link]

  • Directed Lithiation of 4-Bromo-1-phenylsulphonylpyrazole Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation Source: Synthesis (via ResearchGate) URL:[Link]

Sources

An In-depth Technical Guide to Novel Pyrazole Sulfonyl Chloride Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its synthetic tractability and diverse biological activities.[1][3] Its derivatives have shown a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and potent enzyme inhibition capabilities.[4][5]

Concurrently, the sulfonamide functional group has cemented its role as a critical pharmacophore.[6][7] Beyond its classical use in antibacterial agents, it is frequently employed as a bioisostere for the carboxylic acid group.[8][9] This substitution can enhance a molecule's physicochemical properties, such as membrane permeability and metabolic stability, by modifying its acidity and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.[8][10]

The strategic fusion of these two powerful moieties gives rise to pyrazole sulfonyl chlorides: highly versatile and reactive chemical building blocks. These reagents serve as ideal starting points for the rapid generation of diverse chemical libraries, enabling researchers to systematically explore chemical space and accelerate the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of pyrazole sulfonyl chlorides, their reactivity, and their application in constructing libraries of potential drug candidates, complete with field-proven experimental protocols.

PART 1: The Core Components

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The pyrazole ring's utility in drug design is rooted in its unique chemical properties. It is an aromatic system, and its derivatives can exist in different tautomeric forms, which can influence receptor binding.[5] The nitrogen and carbon atoms of the ring can be substituted, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and selectivity.[1] This structural versatility has led to the development of pyrazole-containing drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Crizotinib) and COX-2 inhibitors for inflammation (e.g., Celecoxib).[3]

Caption: Key substitution points on the pyrazole ring.

The Sulfonyl Chloride Handle: A Gateway to Chemical Diversity

The reactivity of a sulfonyl chloride is dominated by the highly electrophilic sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom.[6] This makes it an excellent target for nucleophiles. Its most prominent reaction is with primary or secondary amines to form highly stable sulfonamide linkages, a cornerstone of medicinal chemistry.[6][11] This reaction proceeds readily, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The ability to react with a vast array of commercially available amines is precisely what makes pyrazole sulfonyl chlorides such powerful tools for library synthesis.

Synthetic_Workflow cluster_synthesis Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Pyrazole Precursor Reaction Chlorination/ Oxidation Reaction Start->Reaction Add Reagents Quench Reaction Quench (e.g., Ice-water) Reaction->Quench Deactivate excess reagents Extract Solvent Extraction (e.g., DCM, EtOAc) Quench->Extract Wash Aqueous Wash (Brine) Extract->Wash Remove water- soluble impurities Dry Drying (Na₂SO₄ or MgSO₄) Wash->Dry Remove residual water Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Isolate crude product Purify Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS) Purify->Analyze Confirm structure and purity Final Pure Pyrazole Sulfonyl Chloride Analyze->Final

Caption: A generalized workflow for synthesis and purification.

PART 3: Application in Drug Discovery Library Generation

The true power of pyrazole sulfonyl chlorides is realized when they are used as central hubs to create large, diverse libraries of novel sulfonamides. By reacting a single pyrazole sulfonyl chloride with hundreds or thousands of different amines, researchers can rapidly generate a multitude of new chemical entities (NCEs) for biological screening.

Hub-and-Spoke Library Design

This strategy is efficient and systematic. The pyrazole core acts as the constant "hub," ensuring all compounds share a common, drug-like scaffold. The diverse amines are the "spokes," introducing a wide range of functionalities, shapes, and physicochemical properties. This allows for a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.

Sources

Methodological & Application

Application Note: Reaction Conditions for 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of pyrazole-based sulfonamides is a critical transformation in modern medicinal chemistry. Specifically, derivatives containing the 1-(oxan-4-yl)-1H-pyrazole core (also known as the 1-(tetrahydropyran-4-yl)-1H-pyrazole core) have emerged as highly valuable scaffolds. For instance, they are key structural motifs in the development of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which are potent anti-inflammatory and analgesic agents ([1]).

The oxan-4-yl group provides excellent metabolic stability and improves the aqueous solubility of the resulting drug candidates. However, from a synthetic standpoint, coupling 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride with amines presents unique mechanistic challenges that require precise control over reaction conditions.

Mechanistic Insights & Causality

To design a self-validating and high-yielding protocol, one must understand the causality behind the reactivity of this specific electrophile.

The Steric Shielding Effect

The tetrahydropyran-4-yl (oxan-4-yl) ring is a bulky, non-planar heterocycle that typically adopts a chair conformation. Because it is positioned at the N1 atom of the pyrazole ring, its equatorial and axial protons create a significant steric "umbrella" over the adjacent C5 position. When an amine attacks the C5-sulfonyl chloride, it must form a bulky, pentacoordinate trigonal bipyramidal transition state. The steric clash between the incoming amine and the N1-oxan-4-yl ring significantly raises the activation energy (


).
Causality of Experimental Choices
  • Base Selection (DIPEA vs. TEA vs. Pyridine): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it acts strictly as an HCl scavenger.

  • Nucleophilic Catalysis (DMAP): For hindered secondary amines, the steric barrier at C5 is too high for direct attack. Adding 4-Dimethylaminopyridine (DMAP) solves this. DMAP is planar and highly nucleophilic; it easily bypasses the oxan-4-yl steric bulk to form a highly reactive, charged sulfonylpyridinium intermediate , which subsequently acylates the hindered amine ([2]).

  • Solvent and Temperature: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used. Sulfonyl chlorides are highly sensitive to moisture. The reaction must be initiated at 0 °C to suppress the exothermic degradation of the sulfonyl chloride into the unreactive sulfonic acid, before gradually warming to room temperature (RT) to provide the kinetic energy needed to overcome the steric hindrance.

Mechanism S1 N1-Oxan-4-yl Group S2 Steric Shielding at C5 S1->S2 S3 Elevated Activation Energy for Nucleophilic Attack S2->S3 S4 Requires Nucleophilic Catalyst (DMAP) S3->S4 Mitigation S5 Sulfonylpyridinium Intermediate S4->S5 S6 Accelerated Sulfonamide Formation S5->S6

Figure 1: Logical flow of steric hindrance mitigation using DMAP catalysis.

Experimental Workflows

The following workflow outlines the critical path from reagent preparation to the isolation of the target sulfonamide.

G N1 1-(Oxan-4-yl)-1H-pyrazole -5-sulfonyl chloride N3 Reaction Mixture (0 °C to RT) N1->N3 N2 Amine + Base (DCM or THF) N2->N3 N4 IPC (LC-MS/TLC) Check Conversion N3->N4 N4->N3 Incomplete (Add DMAP/Time) N5 Aqueous Quench (NaHCO3 / Brine) N4->N5 >95% Conversion N6 Organic Phase Extraction N5->N6 N7 Purification (Silica Gel) N6->N7 N8 Target Sulfonamide N7->N8

Figure 2: Workflow for the synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonamides.

Quantitative Data & Condition Optimization

The table below summarizes the empirical optimization of reaction conditions based on the steric profile of the incoming amine.

EntryAmine TypeSolventBase (eq)CatalystTemp ProfileTime (h)Isolated Yield (%)
1 Primary (Unhindered)DCMDIPEA (2.5)None0 °C

RT
485
2 Primary (Unhindered)THFTEA (2.5)None0 °C

RT
678
3 Secondary (Hindered)DCMDIPEA (3.0)None0 °C

RT
1642
4 Secondary (Hindered)DCMDIPEA (3.0)DMAP (0.1 eq)0 °C

RT
889
5 Secondary (Hindered)PyridinePyridineNoneRT

40 °C
1275

Data Interpretation: Entry 4 demonstrates that the addition of catalytic DMAP is mandatory for achieving high yields with sterically hindered secondary amines, validating the mechanistic hypothesis regarding the N1-oxan-4-yl steric shield.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and specific workup steps ensure that unreacted starting materials are systematically eliminated before final purification.

Protocol A: Standard Amidation (For Primary & Unhindered Amines)

1. Reagent Preparation:

  • Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolve the target amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.2 M concentration relative to the amine).

2. Electrophile Addition:

  • Cool the amine solution to 0 °C using an ice-water bath.

  • Dissolve 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15 minutes to control the exotherm and prevent localized depletion of the base.

3. Reaction Progression & IPC:

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The mass of the starting sulfonyl chloride should be absent, replaced by the

    
     of the target sulfonamide.
    

4. Quench and Workup:

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the organic layer). This neutralizes the DIPEA·HCl salts and hydrolyzes any trace unreacted sulfonyl chloride into the water-soluble sulfonic acid.

  • Extract the aqueous layer with DCM (2

    
     15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
    
Protocol B: DMAP-Catalyzed Amidation (For Secondary & Hindered Amines)

1. Reagent Preparation:

  • In a flame-dried, N₂-purged flask, dissolve the hindered amine (1.2 equiv), DIPEA (3.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.15 M).

2. Electrophile Addition:

  • Cool to 0 °C. Add 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) portion-wise or dropwise as a DCM solution.

  • Mechanistic Note: The solution may briefly turn slightly yellow, indicating the formation of the highly reactive sulfonylpyridinium intermediate.

3. Reaction Progression:

  • Warm to room temperature and stir for 8–12 hours. Monitor via TLC (typically 50% EtOAc/Hexanes) or LC-MS.

4. Acidic Wash & Workup (Critical Step):

  • Self-Validation: Because DMAP and excess hindered amine can co-elute with the product during chromatography, an acidic wash is required. Wash the organic layer with 1M aqueous HCl (2

    
     15 mL). This protonates DMAP and the unreacted amine, forcing them into the aqueous phase.
    
  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure sulfonamide.

References

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 64(18), 13327-13355.[Link]

Sources

Using 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride in 3D-Enriched Fragment-Based Drug Design (FBDD)

Introduction and Structural Rationale

Fragment-based drug discovery (FBDD) relies on screening small, low-complexity molecules (typically <300 Da) to identify high-quality starting points for lead optimization[1]. Historically, fragment libraries were dominated by flat, sp2-hybridized aromatic rings, which often led to downstream issues with aqueous solubility and off-target promiscuity. Modern FBDD campaigns prioritize "escaping flatland"—a design philosophy that introduces sp3-hybridized carbons to increase the three-dimensional (3D) character of fragments, thereby improving target selectivity and physicochemical properties[2].

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is a highly versatile, 3D-enriched building block designed specifically for this purpose.

  • The Oxan-4-yl (Tetrahydropyran) Motif: Provides significant sp3 character (Fraction sp3 = 0.625), forcing the molecule out of a planar conformation while introducing a stable hydrogen-bond acceptor (the ether oxygen) to improve aqueous solubility.

  • The Pyrazole Core: A privileged heteroaromatic scaffold that offers predictable vectorization and rigid spacing.

  • The Sulfonyl Chloride Warhead: An exceptionally reactive electrophile that serves a dual purpose: it can be used to generate diverse sulfonamide fragment libraries[3], or it can be converted into a latent sulfonyl fluoride (SO2F) for covalent SuFEx (Sulfur(VI) Fluoride Exchange) screening[4].

Application I: High-Throughput Synthesis of a Sulfonamide Fragment Library

Sulfonamides are a cornerstone of medicinal chemistry due to their metabolic stability, predictable tetrahedral geometry, and ability to form strong directional hydrogen bonds with protein backbones[3]. Using 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride, researchers can rapidly generate a library of Rule-of-3 (Ro3) compliant fragments.

Causality in Experimental Design: Traditional liquid-liquid extraction is a bottleneck in parallel library synthesis. To ensure high throughput, this protocol utilizes solid-supported scavengers. By using an excess of the sulfonyl chloride and subsequently scavenging the unreacted portion with a polymer-bound amine, the protocol becomes a self-validating system that yields highly pure fragments simply via filtration.

Protocol 1: Parallel Synthesis of Sulfonamide Fragments
  • Preparation: In a 96-well deep-well plate, dispense the diverse array of primary and secondary aliphatic/aromatic amines (0.1 mmol, 1.0 equiv) dissolved in anhydrous dichloromethane (DCM) (0.5 mL per well).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv) to each well to neutralize the HCl generated during the reaction. Note: Pyridine can be used as an alternative solvent/base if the amines exhibit poor solubility in DCM.

  • Electrophilic Coupling: Add 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (0.12 mmol, 1.2 equiv) dissolved in anhydrous DCM (0.5 mL) to each well. Seal the plate and agitate on an orbital shaker at room temperature for 16 hours.

  • Scavenging (Self-Validation Step): Add polymer-supported trisamine (PS-Trisamine, 0.05 mmol, ~3 equiv relative to excess electrophile) to each well. Shake for an additional 4 hours. The nucleophilic polymer covalently captures any unreacted sulfonyl chloride, removing it from the solution.

  • Filtration and Concentration: Filter the contents of the plate through a 96-well frit plate into a collection plate. Wash the resin with DCM (0.5 mL). Evaporate the solvent using a centrifugal evaporator (e.g., Genevac).

  • Validation Checkpoint: Analyze a 5 µL aliquot of randomly selected wells via UPLC-MS. The synthesis is validated when the parent sulfonyl chloride mass is absent and the target sulfonamide [M+H]+ peak constitutes >95% of the total ion chromatogram (TIC).

FBDD_Workflow A 1-(Oxan-4-yl)-1H-pyrazole -5-sulfonyl chloride C Parallel Synthesis & Scavenger Purification A->C Electrophilic coupling B Diverse Amine Array (Primary/Secondary) B->C Nucleophilic addition D 3D-Enriched Sulfonamide Fragment Library C->D High-throughput generation E Biophysical Screening (SPR, NMR, X-ray) D->E Rule of 3 compliant screening F Hit-to-Lead Structural Elaboration E->F Affinity & vector optimization

Workflow for generating and screening a 3D-enriched sulfonamide fragment library.

Application II: SuFEx-Enabled Covalent Fragment Screening

While fragments offer high ligand efficiency, their small size often results in weak binding affinities (high micromolar to millimolar), making biophysical detection difficult[1]. Covalent fragment-based drug design (cFBDD) overcomes this by utilizing electrophilic warheads to form irreversible bonds with the target[5].

However, sulfonyl chlorides are too reactive for direct biological screening; they rapidly hydrolyze in aqueous buffers and indiscriminately alkylate proteins. By converting the sulfonyl chloride to a sulfonyl fluoride (SO2F) via halogen exchange, we generate a "latent" electrophile. Under SuFEx click chemistry principles, the SO2F group remains entirely stable in aqueous buffer until it is driven into close proximity with a specific nucleophilic residue (Tyr, Lys, Ser, or His) within a protein binding pocket. The protein microenvironment catalyzes the S-F bond cleavage, resulting in highly selective covalent tagging[4][5].

Protocol 2: Synthesis and Screening of the SuFEx Covalent Probe

Part A: Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl fluoride

  • Halogen Exchange: Dissolve 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.0 mmol) in acetonitrile (5 mL). Add a saturated aqueous solution of Potassium Bifluoride (KHF2) (3.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Causality: KHF2 is preferred over KF as it provides a mildly acidic environment that suppresses the competitive hydrolysis of the sulfonyl chloride to sulfonic acid.

  • Workup: Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Confirm the conversion via 19F NMR (look for the characteristic SO2F singlet around +50 to +60 ppm) and LC-MS (absence of the chloride isotope pattern).

Part B: Intact Protein MS Screening

  • Incubation: In a microcentrifuge tube, combine the target protein (2 µM final concentration) in screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) with the synthesized SuFEx fragment (100 µM final concentration, 1% DMSO max).

  • Reaction Time: Incubate the mixture at 25 °C for 12–24 hours.

  • Validation Checkpoint (Intact MS): Analyze the sample using LC-ESI-TOF mass spectrometry. A successful, proximity-driven covalent tagging event is validated by a precise mass shift corresponding to [Protein Mass + Fragment Mass - 20 Da (HF)]. The absence of multiple adduct additions confirms the context-dependent selectivity of the SuFEx reaction, differentiating it from non-specific alkylation.

SuFEx_Mechanism A Sulfonyl Chloride (Highly Reactive) B Fluorination (KHF2) Latent Electrophile Generation A->B Halogen exchange C Sulfonyl Fluoride (SO2F) (Stable in Buffer) B->C SuFEx precursor D Protein Target Incubation (Context-Dependent) C->D Weak reversible binding E Proximity-Driven Activation (Tyr, Lys, Ser, His) D->E Microenvironment catalysis F Covalent Adduct Formation (Intact MS Readout) E->F Irreversible tagging

SuFEx-enabled covalent fragment screening mechanism utilizing proximity-driven activation.

Quantitative Data: Physicochemical Profiling

To ensure that libraries generated from this building block remain within the strict boundaries of FBDD (Rule of 3: MW ≤ 300, cLogP ≤ 3, HBA ≤ 3, HBD ≤ 3)[1], it is critical to analyze the baseline metrics of the parent scaffold. The high Fsp3 value underscores its utility in modern 3D library design[2].

PropertyValueFBDD Implication (Rule of 3)
Molecular Formula C8H11ClN2O3SN/A
Molecular Weight (MW) 250.69 g/mol Leaves ~50 Da for amine addition to stay near 300 Da.
Fraction sp3 (Fsp3) 0.625 (5/8 carbons)Excellent 3D character; prevents flatland-associated attrition.
H-Bond Acceptors (HBA) 4 (O, N, SO2)Marginally above 3, but acceptable due to high solubility.
H-Bond Donors (HBD) 0Allows addition of primary amines without exceeding Ro3 limits.
cLogP (Estimated) ~1.2Highly hydrophilic; ensures excellent solubility in assay buffers.

References

1.[1] Frontiers in Chemistry. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. URL: 2.[3] Angewandte Chemie. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. URL: 3.[4] Frontiers in Pharmacology. New strategies to enhance the efficiency and precision of drug discovery. URL: 4.[2] Chemistry - A European Journal. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. URL: 5.[5] RSC Chemical Biology. Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. URL:

Sources

Preparation of sulfonate esters from 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Sulfonate Esters from 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Executive Summary

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is a highly valuable, bifunctional heterocyclic building block utilized extensively in medicinal chemistry to introduce the lipophilic and sterically defined oxan-4-yl-pyrazole moiety. Converting this specific sulfonyl chloride into a sulfonate ester provides a robust electrophilic center for downstream cross-coupling or a stable pharmacophore for drug development. This application note details a highly efficient, nucleophile-catalyzed sulfonylation protocol tailored for this heterocyclic substrate, ensuring high yields, retention of stereochemistry (if chiral alcohols are used), and the suppression of competitive side reactions.

Mechanistic Rationale & Reagent Selection

Heterocyclic sulfonyl chlorides often exhibit divergent reactivity compared to standard alkyl or aryl variants (such as mesyl or tosyl chloride). The electron-rich nature of the pyrazole ring can modulate the electrophilicity of the sulfonyl group, making the reaction susceptible to stalling or competitive hydrolysis if trace moisture is present. To engineer a self-validating and high-yielding system, reagent selection must be precise:

  • Catalyst (DMAP): We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. As noted in 1, DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate[1]. This intermediate is significantly more reactive toward alcohols than the parent sulfonyl chloride, accelerating the desired pathway and outcompeting hydrolysis.

  • Base (DIPEA): While standard protocols often use2[2], we recommend N,N-Diisopropylethylamine (DIPEA). Its steric bulk prevents it from acting as a competing nucleophile against the sensitive pyrazole core, ensuring it strictly acts as a proton sponge to neutralize the HCl byproduct.

  • Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the polar heterocyclic sulfonyl chloride and the lipophilic alcohol, while remaining inert under the reaction conditions.

Visualization of the Reaction Logic

Workflow SM 1-(Oxan-4-yl)-1H-pyrazole -5-sulfonyl chloride Reaction Sulfonylation Reaction SM->Reaction Alc Alcohol (R-OH) Alc->Reaction Reagents DIPEA, DMAP (cat.) DCM, 0 °C to RT Reagents->Reaction Workup Aqueous Workup (Acidic/Basic Washes) Reaction->Workup Product Target Sulfonate Ester Workup->Product

Experimental workflow for the synthesis of sulfonate esters.

Mechanism SC Heterocyclic Sulfonyl Chloride Intermediate N-Sulfonylpyridinium Intermediate SC->Intermediate Nucleophilic attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonate Ester Intermediate->Product Alcoholysis Regen DMAP Regenerated (+ HCl to DIPEA) Intermediate->Regen Leaving group departure Alcohol Alcohol (R-OH) Alcohol->Product Regen->DMAP Recycled in cycle

DMAP-catalyzed sulfonylation mechanism highlighting the reactive intermediate.

Materials and Equipment

  • Reagents:

    • 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.2 equiv)

    • Target Alcohol (R-OH) (1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Workup Solutions: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, argon/nitrogen line, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: strict temperature control and specific wash steps inherently verify the reaction's progress and ensure high purity.

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry argon or nitrogen. Causality: Sulfonyl chlorides are highly 3 yielding unreactive sulfonic acids; an anhydrous environment is non-negotiable[3].

  • Substrate Dissolution: Dissolve the target alcohol (1.0 mmol) in anhydrous DCM (5-10 mL). Add DIPEA (1.5 mmol) and DMAP (0.1 mmol). Stir to ensure complete homogeneity.

  • Temperature Control: Submerge the flask in an ice bath and cool to 0 °C for 10 minutes. Causality: The subsequent addition is exothermic.2 prevents the degradation of the pyrazole core and minimizes side reactions like elimination if the alcohol is sterically hindered[2].

  • Electrophile Addition: Dissolve 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.2 mmol) in a minimal amount of anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the reaction via TLC (typically Hexanes/Ethyl Acetate, UV active). The reaction is usually complete within 2-4 hours.

  • Quenching & Acidic Wash (Self-Validation Step): Once complete, dilute the mixture with additional DCM (10 mL) and transfer to a separatory funnel. Wash with cold 1M HCl (10 mL). Causality: The acidic wash protonates and removes the DMAP catalyst and excess DIPEA into the aqueous layer, effectively halting the reaction and purifying the organic phase.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid, followed by brine (10 mL) to remove bulk water. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude sulfonate ester. Purify via flash column chromatography if necessary.

Quantitative Data & Expected Outcomes

The following table summarizes the expected stoichiometric ratios and typical yields based on the steric nature of the alcohol substrate, applying standard DMAP-catalyzed sulfonylation kinetics.

Alcohol ClassificationEquivalents (Alcohol : Sulfonyl Chloride : DIPEA : DMAP)Typical Reaction TimeExpected Yield (%)Notes
Primary Alcohols 1.0 : 1.1 : 1.5 : 0.051 - 2 hours85 - 95%Highly efficient; minimal steric hindrance.
Secondary Alcohols 1.0 : 1.2 : 2.0 : 0.103 - 6 hours75 - 85%Increased DMAP required to overcome sterics.
Phenols 1.0 : 1.2 : 2.0 : 0.102 - 4 hours80 - 90%Excellent conversion due to phenoxide stabilization.
Tertiary Alcohols 1.0 : 1.5 : 3.0 : 0.2012 - 24 hours< 50%Prone to elimination; alternative methods recommended.

References

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • A facile synthesis of sulfonate esters from phenols using catalytic KF/NFSI and K2CO3. Deogiri College. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely utilizing 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride as a key intermediate for sulfonamide formation in drug discovery (e.g., JAK/STAT pathway inhibitors).

The Core Challenge: This reaction is not a standard sulfonylation. The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at the N1 position creates significant steric hindrance for the sulfonyl chloride at the adjacent C5 position. This "ortho-like" steric effect retards nucleophilic attack by amines, allowing competitive hydrolysis (reaction with trace water) to dominate, leading to low yields of the desired sulfonamide and high recovery of the sulfonic acid byproduct.

This guide provides a protocol specifically engineered to overcome this steric barrier using nucleophilic catalysis and strict moisture control.

Module 1: Reagent Integrity (The Silent Killer)

Before starting the reaction, you must validate the quality of your sulfonyl chloride. Pyrazole-5-sulfonyl chlorides are notoriously unstable and prone to hydrolysis upon storage.

Diagnostic Check: Run a quick


H-NMR in dry CDCl

.
  • Good Material: Sharp doublets for the pyrazole protons.

  • Degraded Material: Broadened peaks or a shift in the pyrazole signals indicating sulfonic acid formation. If you see >5% sulfonic acid, do not proceed . The acid acts as an internal proton source that kills the amine nucleophile.

ParameterSpecificationAction if Failed
Appearance White to off-white crystalline solidIf yellow/oily, recrystallize from Hexane/DCM.
Purity (LCMS) >95% (monitor as methyl ester*)Derivatize with MeOH before injection; SO2Cl hydrolyzes on column.
Water Content Strictly AnhydrousDry under high vacuum for 2h before use.

Module 2: The Optimized Coupling Protocol

This protocol uses DMAP (4-Dimethylaminopyridine) not just as a base, but as a nucleophilic catalyst to form a reactive sulfonyl-pyridinium intermediate that extends the electrophilic reach beyond the steric bulk of the oxanyl group.

Reagents & Stoichiometry
  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv) – Acts as the proton sponge.

  • Catalyst: DMAP (0.1 – 0.2 equiv ) – CRITICAL for this specific substrate.

  • Solvent: Anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile). Avoid ethers (THF) if possible as they can retain water.

Step-by-Step Procedure
  • System Prep: Flame-dry glassware under Ar/N

    
     flow. The steric hindrance makes this reaction slow, giving moisture more time to interfere.
    
  • Amine Solubilization: Dissolve the Amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM. Add DMAP (0.2 eq). Cool to 0°C .

  • Controlled Addition: Dissolve the 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Keeping the sulfonyl chloride concentration low relative to the amine/catalyst minimizes bimolecular side reactions.

  • The "Steric Push": Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

    • Note: Unlike simple benzenesulfonyl chlorides which react in minutes, this hindered substrate may require overnight stirring.

  • Monitoring: Check TLC/LCMS. If hydrolysis is observed (sulfonic acid peak), do not add more SO2Cl immediately. Add activated molecular sieves and a fresh portion of DMAP first.

Module 3: Mechanism & Visualization

Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the productive DMAP-catalyzed pathway and the destructive hydrolysis pathway.

ReactionMechanism cluster_0 Key Insight: DMAP bypasses the steric shield Reagent 1-(Oxan-4-yl)-Py-5-SO2Cl (Sterically Hindered) Intermediate Sulfonyl-DMAP Intermediate (Highly Reactive) Reagent->Intermediate Fast Activation (Nucleophilic Attack) Byproduct Sulfonic Acid (Dead End) Reagent->Byproduct Direct Hydrolysis (Slow but Irreversible) DMAP DMAP Catalyst DMAP->Intermediate Product Sulfonamide Product (High Yield) Intermediate->Product Amine Attack (Productive) Intermediate->Byproduct Hydrolysis of Intermediate Amine Amine Nucleophile (R-NH2) Amine->Product Water Trace Water (Impurity) Water->Byproduct

Caption: The DMAP catalytic cycle activates the hindered sulfonyl chloride, creating a charged intermediate that is more susceptible to amine attack than the neutral starting material, effectively outcompeting hydrolysis.

Module 4: Troubleshooting Guide (FAQ)

Q1: My LCMS shows a mass corresponding to [M+16] or [M+18] relative to the product. What is it?

  • Diagnosis: This is likely the sulfonic acid (hydrolysis product).

  • Fix: Your solvent was wet, or the amine was a salt (e.g., HCl salt) that wasn't fully free-based before the sulfonyl chloride was added. Ensure you use >2.0 eq of base if using an amine salt.

Q2: The reaction stalls at 50% conversion. Should I heat it?

  • Answer: NO. Heating pyrazole-5-sulfonyl chlorides often leads to desulfonylation (loss of SO

    
    ) or decomposition.
    
  • Fix: Add another 0.1 eq of DMAP and concentrate the reaction mixture (remove some solvent) to increase kinetics. If that fails, add 0.2 eq of fresh sulfonyl chloride.

Q3: I am getting a "Bis-sulfonamide" impurity.

  • Diagnosis: Your amine is too nucleophilic or you have high local concentrations of sulfonyl chloride.

  • Fix: Strictly follow the dropwise addition of the sulfonyl chloride to the amine. Ensure the amine is in excess (1.1–1.2 eq).

Q4: The workup is an emulsion. How do I separate it?

  • Reason: Pyrazoles are amphoteric. At neutral pH, they can act as surfactants.

  • Fix: Acidify the aqueous layer to pH ~4 (using 1M HCl) to protonate the pyridine/DMAP (pulling them into water) while keeping the sulfonamide organic. If the product contains a basic amine, keep pH basic and wash extensively with water/brine.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from 1

  • National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from 3

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from 4

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from 5

Sources

Technical Support Center: Purification of Unstable Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of pyrazole sulfonyl chlorides. These compounds are critical electrophilic intermediates in the synthesis of sulfonamide-based therapeutics, but their inherent instability often leads to catastrophic yield losses during standard workup procedures[1].

The Causality of Instability: Understanding the "Why"

Before attempting to purify a pyrazole sulfonyl chloride, it is critical to understand the mechanistic reasons behind its degradation. As a self-validating principle of chemical synthesis: you cannot stabilize what you do not mechanistically understand.

  • Hydrolytic Lability: The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile. Ambient moisture or residual water in solvents acts as a nucleophile, displacing the chloride ion to form a highly polar sulfonic acid[2].

  • Silica Gel Degradation: Standard normal-phase silica gel (SiO₂) surfaces are populated with acidic silanol (Si-OH) groups that retain water. When an unstable sulfonyl chloride passes through the column, the acidic environment catalyzes rapid hydrolysis, permanently binding the resulting sulfonic acid to the stationary phase[3].

  • Autocatalytic Self-Condensation: The pyrazole ring contains nitrogen atoms. If the pyrazole is unprotected (e.g., 1H-pyrazole-4-sulfonyl chloride), the secondary amine acts as a nucleophile. This leads to rapid intermolecular self-condensation, where the nitrogen of one molecule attacks the sulfonyl group of another, forming intractable oligomers and polymers[4].

Degradation Core Pyrazole Sulfonyl Chloride Hydrolysis Hydrolysis (Moisture/Silica) Core->Hydrolysis H2O Condensation Self-Condensation (Free NH Group) Core->Condensation Nucleophilic Attack Thermal Thermal Degradation (> 60 °C) Core->Thermal Heat Sulfonic Sulfonic Acid Byproduct Hydrolysis->Sulfonic Oligomer Oligomers & Polymers Condensation->Oligomer Decomp SO2 Loss & Decomposition Thermal->Decomp

Caption: Primary degradation pathways of unstable pyrazole sulfonyl chlorides during purification.

Troubleshooting Guides & FAQs

Q1: My pyrazole sulfonyl chloride completely degrades during flash chromatography. What are my alternatives? A1: Silica gel chromatography is generally contraindicated for unstable sulfonyl chlorides[3]. Instead, utilize a chromatography-free approach . If the product is solid, rely on cold aqueous precipitation followed by trituration[2]. If the product is an oil, use rapid liquid-liquid extraction with non-nucleophilic solvents (e.g., MTBE, DCM) and dry thoroughly over anhydrous Na₂SO₄. If chromatography is absolutely unavoidable, you must use deactivated silica, dry loading, and a fast flow rate with strictly anhydrous solvents[5].

Q2: How do I remove excess chlorosulfonic acid or thionyl chloride without hydrolyzing my product? A2: Quench the reaction mixture by pouring it slowly over a large volume of crushed ice with vigorous stirring. Hydrolysis is a biphasic reaction dependent on temperature and solubility. By quenching at < 5 °C, the kinetic energy required for water to attack the sulfonyl group is drastically reduced, while the highly reactive chlorinating agents are rapidly destroyed[6]. Because pyrazole sulfonyl chlorides have low aqueous solubility, they precipitate out, physically protecting the bulk material from the water[2].

Q3: I am synthesizing an unprotected 1H-pyrazole-4-sulfonyl chloride, but I only isolate polymeric sludge. How do I fix this? A3: You are observing self-condensation. Unprotected 1H-pyrazole sulfonyl chlorides are inherently unstable due to the nucleophilic free NH group[4]. You must either protect the pyrazole nitrogen (e.g., with a methyl or THP group) prior to chlorosulfonation, or skip isolation entirely . Quench the crude sulfonyl chloride directly into a solution containing your target amine to form the stable sulfonamide in situ[1].

Q4: I am performing parallel synthesis and cannot do liquid-liquid extractions for every vial. How can I purify the sulfonyl chloride? A4: Employ scavenger resins . Adding an amine-based resin (e.g., PS-Trisamine) directly to the crude mixture will covalently bind unreacted sulfonyl chlorides or acidic byproducts. The purified product can then be isolated by simple filtration, bypassing aqueous workup entirely[7].

Workflow Start Crude Pyrazole Sulfonyl Chloride Decision Is Pyrazole NH Protected? Start->Decision Unprotected High Risk of Polymerization Decision->Unprotected No Protected Stable for Aqueous Workup Decision->Protected Yes InSitu In Situ Conversion to Sulfonamide Unprotected->InSitu Avoid Isolation Quench Cold Ice-Water Quench (< 5 °C) Protected->Quench Extract Rapid Extraction (DCM/MTBE) Quench->Extract Purify Trituration or Scavenger Resin Extract->Purify

Caption: Workflow for selecting the optimal purification strategy for pyrazole sulfonyl chlorides.

Quantitative Data Presentation

To assist in selecting the correct purification method, the following table summarizes the expected outcomes based on empirical laboratory data for N-protected pyrazole sulfonyl chlorides.

Table 1: Quantitative Comparison of Purification Strategies

Purification StrategyTypical Yield RetentionProduct PurityScalabilityHydrolysis Risk
Cold Aqueous Precipitation >85%90–95%HighLow (if filtered rapidly)
Rapid Liquid-Liquid Extraction 80–90%~90%HighModerate (requires thorough drying)
Amine Scavenger Resin 75–85%>95%MediumVery Low
Standard Silica Chromatography <20%N/ALowExtremely High

Self-Validating Experimental Protocols

The following protocols are designed to minimize residence time in hydrolytic environments.

Protocol A: Cold Aqueous Quench and Precipitation (Ideal for Solid Products)

Causality Check: This method leverages the low aqueous solubility of the product to force precipitation before hydrolysis can occur[2].

  • Cooling: Cool the crude chlorosulfonation reaction mixture to 0 °C using an ice-brine bath.

  • Quenching: Slowly pour the mixture over a 10-fold volume of crushed ice and deionized water under vigorous stirring (>800 rpm) to rapidly dissipate the exothermic heat of quenching[6].

  • Time Control: Stir for no more than 10–15 minutes. Prolonged exposure increases the risk of hydrolysis.

  • Isolation: Vacuum filter the resulting precipitate immediately through a sintered-glass funnel.

  • Washing: Wash the filter cake with a minimal amount of ice-cold water to remove residual acidic byproducts, followed by a wash with cold hexanes to remove non-polar impurities.

  • Drying: Dry the solid under high vacuum (<1 mmHg) for 12 hours to afford the purified pyrazole sulfonyl chloride[2]. Store under argon at -20 °C.

Protocol B: Rapid Liquid-Liquid Extraction (Ideal for Oils/Highly Soluble Products)

Causality Check: Rapid partitioning into a non-nucleophilic solvent isolates the electrophile from the aqueous phase.

  • Quenching: Quench the reaction over crushed ice as described in Protocol A.

  • Extraction: Immediately transfer the mixture to a separatory funnel and extract with a cold, non-nucleophilic organic solvent (e.g., Dichloromethane or Methyl tert-butyl ether).

  • Neutralization: Wash the organic layer quickly with a cold, dilute saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual sulfonic acids and HCl[7].

  • Drying: Separate the organic layer and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄). Do not skip this step; residual water will destroy the product during concentration.

  • Concentration: Concentrate under reduced pressure at low temperature (<30 °C) to prevent thermal degradation.

Protocol C: Chromatography-Free Scavenger Resin Purification

Causality Check: Solid-supported amines selectively scavenge electrophilic impurities without introducing water[7].

  • Preparation: Dissolve the crude pyrazole sulfonyl chloride in an anhydrous solvent (e.g., DCM).

  • Scavenging: Add 2–3 equivalents of an amine-based scavenger resin (e.g., PS-Trisamine or Si-Amine) to the mixture to covalently bind unreacted electrophiles and acidic byproducts[7].

  • Agitation: Agitate the slurry at room temperature for 30–60 minutes.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin-bound impurities.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the high-purity sulfonyl chloride.

References

  • Organic Syntheses Procedure. "4-Cyano-2-methoxybenzenesulfonyl Chloride". orgsyn.org.
  • Bisharat et al. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". ajchem-b.com.
  • Benchchem Technical Support. "Sulfonyl Chloride Work-up". benchchem.com.
  • CymitQuimica. "CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride". cymitquimica.com.
  • Benchchem Technical Support. "Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography". benchchem.com.
  • Reddit r/Chempros. "Any tips on cleaning up SO2Cl2 chlorination reactions?". reddit.com.
  • ResearchGate. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides". researchgate.net.

Sources

Technical Support Center: Optimizing Base Catalysts for 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers and drug development professionals working with 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride .

Synthesizing sulfonamides from this specific heterocyclic building block presents a unique mechanistic challenge: The Steric Shield Effect . Because the bulky oxan-4-yl (tetrahydropyran) ring is located at the N1 position of the pyrazole, it creates severe steric hindrance directly adjacent to the 5-sulfonyl chloride group. Standard base-catalyzed protocols often fail here. This guide details the causality behind base selection, troubleshooting logic, and self-validating protocols to ensure high-yield sulfonylation.

Mechanistic Grounding: Overcoming the Steric Shield

When reacting 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride with target amines, standard auxiliary bases like Triethylamine (TEA) or Potassium Carbonate often result in sluggish kinetics. The bulky amine nucleophile cannot easily penetrate the steric shield generated by the N1-oxane ring to attack the electrophilic sulfur[1].

To drive this reaction, a nucleophilic "super catalyst" such as 4-Dimethylaminopyridine (DMAP) is required[2]. DMAP possesses an unhindered pyridine nitrogen that rapidly bypasses the steric bulk, displacing the chloride ion to form a highly reactive, low-energy sulfonyl-DMAP intermediate. This intermediate dominates the catalytic nucleophilic addition mechanism, significantly lowering the overall energy barrier for the subsequent rate-determining attack by the target amine[3].

Pathway SC 1-(Oxan-4-yl)-1H-pyrazole- 5-sulfonyl chloride (Sterically Hindered) Int Sulfonyl-DMAP+ Reactive Intermediate SC->Int Fast Nucleophilic Attack by DMAP DMAP DMAP Catalyst (Small & Nucleophilic) DMAP->Int Prod Sulfonamide Product Int->Prod Rate-Determining Amine Addition Salt DIPEA-H+ Cl- (Salt Byproduct) Int->Salt HCl Release Amine Target Amine (Nucleophile) Amine->Prod Base Auxiliary Base (e.g., DIPEA) Base->Salt Proton Scavenging (Regenerates DMAP)

DMAP-catalyzed nucleophilic addition pathway overcoming the N1-oxane steric shield.

Troubleshooting & FAQs

Q1: My sulfonylation reaction with a secondary amine is stalling at 30% conversion. How can I drive it to completion? Causality & Solution: Your target amine is too sterically hindered to attack the shielded 5-sulfonyl chloride directly. Add 10–20 mol% of DMAP to the reaction mixture. DMAP acts via a nucleophilic addition mechanism, replacing the leaving group to form a stable reactive intermediate that easily transfers the sulfonyl group to weak or hindered nucleophiles[3]. Pair this with N,N-Diisopropylethylamine (DIPEA) as the stoichiometric auxiliary base to sponge the generated HCl.

Q2: I am observing significant hydrolysis (sulfonic acid formation) instead of the desired sulfonamide. What is causing this? Causality & Solution: 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is highly sensitive to moisture. If the reaction is slow (due to the steric shield), ambient water will outcompete the amine. Furthermore, bases like TEA are hygroscopic and can introduce trace water. Fix: Ensure your solvent (DCM or THF) is strictly anhydrous. Switch from TEA to anhydrous DIPEA, which is less hygroscopic and whose extreme steric bulk prevents it from acting as a competitive nucleophile.

Q3: The reaction mixture turns dark brown upon addition, and I see multiple degradation spots on the TLC. Is the oxane ring opening? Causality & Solution: The oxan-4-yl ring is generally robust, but the pyrazole core and the sulfonyl chloride itself are sensitive to localized exothermic degradation if exposed to high concentrations of unhindered base at room temperature. The initial N-sulfonylation step requires careful temperature control[4]. Fix: Cool the reaction to 0 °C prior to the dropwise addition of the sulfonyl chloride. Allow the formation of the DMAP-intermediate to stabilize thermally before warming to room temperature.

Troubleshooting Start Issue: Low Sulfonamide Yield TLC Analyze via LCMS/TLC Start->TLC Hydrolysis Sulfonic Acid Detected? TLC->Hydrolysis SM Unreacted Starting Material? TLC->SM Degradation Multiple Unknown Spots? TLC->Degradation Sol1 Action: Dry solvents & switch TEA to DIPEA Hydrolysis->Sol1 Yes (Moisture) Sol2 Action: Add 10-20 mol% DMAP Catalyst SM->Sol2 Yes (Steric Block) Sol3 Action: Lower addition temp to 0°C Degradation->Sol3 Yes (Exothermic)

Diagnostic logic tree for troubleshooting low yields in pyrazole-5-sulfonylation reactions.

Quantitative Data: Base Catalyst Selection Matrix

Selecting the correct base is a balance of pKa (for HCl neutralization) and nucleophilicity (for catalysis). Use the following matrix to optimize your specific workflow.

Base CatalystpKa (Conjugate Acid)NucleophilicityOptimal Use Case for Pyrazole-5-sulfonyl chlorides
Pyridine 5.2ModerateSolvent/base combo for highly reactive, unhindered primary amines.
Triethylamine (TEA) 10.7HighRoutine sulfonylation; high risk of side reactions if the target amine is hindered.
DIPEA (Hünig's Base) 10.5Very LowRecommended Auxiliary Base. Scavenges HCl without competing as a nucleophile.
DMAP 9.6Very HighRecommended Catalyst. Use at 10–20 mol% to bypass the N1-oxane steric shield[2].
Potassium Carbonate ~10.3LowBiphasic conditions; not recommended due to high risk of hydrolysis.

Standard Operating Procedure (SOP): Optimized Sulfonylation Protocol

This step-by-step methodology is designed as a self-validating system to ensure high-yield synthesis of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonamides.

Step 1: Equipment Preparation & Dehydration

  • Action: Flame-dry a round-bottom flask under an argon atmosphere.

  • Causality: Eliminates ambient moisture. The steric hindrance of the oxane ring slows the desired reaction, giving trace water time to hydrolyze the sulfonyl chloride into an unreactive sulfonic acid.

Step 2: Reagent Dissolution

  • Action: Dissolve the target amine (1.0 equiv) and anhydrous DIPEA (2.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Add DMAP (0.1 equiv).

  • Causality: DIPEA acts as the stoichiometric proton sponge, while DMAP serves as the nucleophilic catalyst[3].

Step 3: Temperature Control (Self-Validation Checkpoint 1)

  • Action: Submerge the flask in an ice bath and stir for 5 minutes.

  • Validation: Use an internal probe to confirm the solution has reached 0–2 °C before proceeding. Do not skip this check; adding the chloride at room temperature causes exothermic degradation.

Step 4: Sulfonyl Chloride Addition

  • Action: Dissolve 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized heat spikes, preserving the integrity of the pyrazole core[1].

Step 5: Catalysis & Propagation (Self-Validation Checkpoint 2)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via LCMS. The reaction is self-validated as complete when the mass of the sulfonyl-DMAP intermediate disappears and the target sulfonamide mass plateaus.

Step 6: Quench & Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to selectively protonate and remove DMAP and DIPEA), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References

1.[3] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC (nih.gov).3 2.[4] C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - ACS Publications. 4 3.[1] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.1 4.[2] Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. 2

Sources

Technical Support Center: Handling Moisture-Sensitive Heterocyclic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: HSC-PROTO-001 Subject: Troubleshooting Stability, Storage, and Reactivity of Heterocyclic Sulfonyl Chlorides

Introduction: The "Dead on Arrival" Problem

Heterocyclic sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride, thienyl-sulfonyl chlorides) are among the most notoriously unstable reagents in medicinal chemistry. Unlike their phenyl counterparts, they suffer from two distinct decomposition pathways: Hydrolysis (moisture-driven) and


 Extrusion  (thermal/electronic instability).

This guide treats these reagents not just as chemicals, but as "perishable biologicals." If you treat them like standard reagents, your yield will be zero before you even start.

Module 1: Storage & Stability (Pre-Reaction)
Q: My sulfonyl chloride arrived as a black tar/solid rock. Is it salvageable?

A: No. If the physical state has changed from a crystalline solid or clear oil to a black tar or rock-hard solid, the compound has undergone autocatalytic decomposition.

  • The Mechanism: Trace moisture generates

    
    . The 
    
    
    
    protonates the basic nitrogen on the heterocycle (e.g., pyridine), destabilizing the
    
    
    bond and accelerating further hydrolysis or
    
    
    loss.
  • The Fix: You must re-synthesize or re-order.

Q: How do I store these to prevent decomposition?

A: You must arrest the "Autocatalytic Acid Cycle."

  • Temperature: Store at -20°C or lower. Thermal energy accelerates the extrusion of

    
     gas, a pathway unique to heterocycles like 2-pyridyl sulfonyl chloride.
    
  • Atmosphere: Store under Argon/Nitrogen.

  • The "Acid Trap" (Pro Tip): Store the vial inside a secondary jar containing a small open vial of solid Potassium Carbonate (

    
    )  or pellets of KOH . This acts as an acid scavenger for any 
    
    
    
    fumes released, protecting the remaining solid from autocatalysis.
Visualizing the Instability

The following diagram illustrates why these compounds die on the shelf.

DecompositionCycle SC Heterocyclic Sulfonyl Chloride Acid Sulfonic Acid (Hygroscopic) SC->Acid Hydrolysis HCl HCl Gas SC->HCl Byproduct SO2 SO2 Gas (Thermal Extrusion) SC->SO2 Thermal (>0°C) Moisture Trace Moisture (Air/Solvent) Moisture->Acid Dead Black Tar / Chloride Salt (Irreversible) Acid->Dead Prot Protonated Heterocycle HCl->Prot Autocatalysis Prot->SC Destabilizes S-Cl bond Prot->Dead SO2->Dead

Caption: The "Death Spiral" of heterocyclic sulfonyl chlorides showing both moisture-driven hydrolysis and thermal


 extrusion.[1][2][3]
Module 2: Quality Control (The "Pulse Check")
Q: TLC shows a spot, but my reaction failed. How do I check purity?

A: Never trust direct TLC or LCMS for the chloride.

  • Why: Sulfonyl chlorides hydrolyze on acidic silica (TLC) and in wet LCMS mobile phases (Water/MeCN), showing the sulfonic acid peak, which you might mistake for the chloride if you aren't careful.

  • The Solution: The Morpholine Quench Test . This is the industry-standard method to validate "active" electrophile content.

Protocol: The Morpholine Quench Test

This protocol converts the unstable chloride into a stable sulfonamide for accurate quantification.

StepActionRationale
1 Dissolve 50 mg of sulfonyl chloride in 1 mL dry DCM .Anhydrous solvent prevents hydrolysis during the test.
2 Add 100 µL Morpholine (excess).Morpholine reacts instantly to form the stable sulfonamide.
3 Stir for 5 minutes at RT.Reaction is extremely fast; long times are unnecessary.
4 Add 2 mL 1M HCl and shake.Removes excess unreacted morpholine into the aqueous layer.
5 Extract organic layer, dry (

), and evaporate.
Isolates the stable morpholine-sulfonamide derivative.
6 Weigh the residue & run NMR. The weight gives you the "Active Yield." NMR confirms purity.

Interpretation:

  • If you weigh 60 mg of solid (approx theoretical yield)

    
     Reagent is Good .
    
  • If you weigh <10 mg or get an oil

    
     Reagent is Dead  (mostly hydrolyzed acid which washed away in step 4).
    
Module 3: Reaction Optimization
Q: My reaction yields are low (10-30%). What is killing it?

A: You are likely facing competitive hydrolysis or base-mediated decomposition .

Troubleshooting Checklist:

  • The Solvent: Are you using "dry" solvent from a bottle opened 3 months ago?

    • Fix: Use freshly distilled solvent or solvent from a pressurized purification system (SPS). Water competes with your amine nucleophile.

  • The Base: Are you using DMAP (Dimethylaminopyridine)?

    • Fix:Avoid DMAP with unstable sulfonyl chlorides. It forms a highly reactive N-sulfonyl pyridinium salt that can decompose before reacting with your amine. Use mild bases like N-Methylmorpholine (NMM) or DIPEA .

  • The Order of Addition: Did you add the chloride to the base?

    • Fix:Reverse addition. Dissolve the Sulfonyl Chloride in DCM at 0°C . Add the Amine/Base mixture slowly to the chloride.[4] This keeps the concentration of the "base" low relative to the chloride, minimizing decomposition.

Decision Tree: When to Abandon the Chloride

If the sulfonyl chloride fails repeatedly, switch to a surrogate.

SurrogateStrategy Start Target: Heterocyclic Sulfonamide Check Is Sulfonyl Chloride Stable? Start->Check Yes Use Standard Protocol (0°C) Check->Yes Yes No Select Surrogate Check->No No (e.g. 2-pyridyl) Surrogate1 Sulfonyl Fluoride (SuFEx Chemistry) No->Surrogate1 High Stability Needed Surrogate2 TCP Ester (Trichlorophenyl) No->Surrogate2 Bench Stable Solid

Caption: Workflow for selecting stable surrogates (Sulfonyl Fluorides or TCP Esters) when the Chloride is too unstable.

Module 4: Workup & Isolation
Q: The product disappeared during extraction. Where did it go?

A: If your product is a heterocyclic sulfonamide (e.g., pyridine-sulfonamide), it might be amphoteric .

  • The Issue: The sulfonamide

    
     is acidic (
    
    
    
    ). If you wash with strong base (
    
    
    ), you deprotonate it and it goes into the water. If the heterocycle is basic (pyridine), strong acid washes (
    
    
    ) will protonate the ring, sending it to the water.
  • The Fix: Buffer your aqueous wash. Use Saturated

    
     (pH ~5-6)  or Phosphate Buffer (pH 7) . Avoid 1M 
    
    
    
    or 1M
    
    
    unless you are certain of your molecule's pKa.
Solvent Compatibility Table
SolventRatingNotes
DCM (Dichloromethane) Excellent Best solubility, easy to dry.
THF (Tetrahydrofuran) Good Must be BHT-free and dry. Good for polar substrates.
DMF/DMSO Avoid Hygroscopic (absorbs water from air instantly). Hard to remove without heating (which kills the reagent).
Water/Alcohols FATAL Immediate hydrolysis.
References
  • Stability of Heteroaromatic Sulfonyl Chlorides: Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[2] ChemRxiv, 2025. (Note: Validates the thermal instability of 2-pyridyl isomers).

  • TCP Esters as Surrogates: Karyakarte, S. D., et al. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters, 2015, 17(12), 2916–2919.

  • Handling Unstable Reagents: Sigma-Aldrich Technical Bulletin AL-163. "Handling Air-Sensitive Reagents."

  • Mechanistic Insight: Blanchard, N., et al. "Sulfonyl chlorides: A review of their preparation and reactivity." Chemistry – A European Journal, 2012.

Sources

Advanced Technical Guide: Regioselectivity in Pyrazole Sulfonyl Chloride Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Functionalization Support Center. Current Status: Operational | Lead Scientist: Dr. A. Vance

This guide is engineered for medicinal chemists and process scientists dealing with the unique electronic and steric challenges of the pyrazole scaffold. Unlike benzene rings, pyrazoles possess two nitrogen atoms (pyrrole-like N1 and pyridine-like N2) and a strong dipole, making regiocontrol during sulfonyl chloride functionalization a frequent bottleneck in drug discovery.

Module 1: Synthesis & Stability of the Sulfonyl Chloride Scaffold

The Core Challenge: Pyrazoles are electron-rich, making them excellent substrates for Electrophilic Aromatic Substitution (SEAr). However, the introduction of the highly electron-withdrawing chlorosulfonyl group (-SO₂Cl) destabilizes the ring toward hydrolysis and alters subsequent reactivity.

The "Rule of C4" (Electrophilic Attack)

In 90% of cases, direct chlorosulfonation of 1-alkylpyrazoles occurs exclusively at the C4 position .

  • Why? The electron density is highest at C4.[1] The N1 and N2 positions withdraw density from C3 and C5 (inductive effect), leaving C4 as the nucleophilic "sweet spot."

  • The Trap: If the N1 position is unsubstituted (N-H), the sulfonyl group may initially attack the nitrogen, forming a transient N-sulfonyl species that requires thermal rearrangement to migrate to C4.

Protocol: Optimized Chlorosulfonation of 1-Methylpyrazole

Use this protocol to generate stable pyrazole-4-sulfonyl chlorides.

Reagents: 1-Methylpyrazole (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq), Thionyl chloride (SOCl₂, 2.0 eq).

  • Cooling: Charge ClSO₃H into a dry flask under N₂. Cool to 0°C.

  • Addition: Add 1-Methylpyrazole dropwise. Caution: Exothermic.

  • Heating: Heat to 100°C for 2 hours. (This drives the SEAr reaction at C4).

  • Chlorination: Cool to 60°C. Add SOCl₂ dropwise. (This converts any sulfonic acid byproduct back to the chloride).

  • Quench: Pour the reaction mixture slowly onto crushed ice.

  • Isolation: Extract immediately with DCM. Dry over MgSO₄. Do not use basic aqueous washes (bicarbonate) for extended periods, as pyrazole sulfonamides hydrolyze rapidly at high pH.

Troubleshooting Stability

Issue: "My sulfonyl chloride degrades into a sulfonic acid on the bench." Root Cause: Pyrazole-4-sulfonyl chlorides are more stable than isoxazoles but less stable than phenyl sulfonyl chlorides. The adjacent nitrogen (N2) can assist in the hydrolysis mechanism via general base catalysis.

Solvent SystemStability RatingRecommendation
THF (Anhydrous) HighStore at 4°C under Argon. Stable for months.
DCM/Chloroform ModerateGood for short-term handling.
Water/Acetone Very LowHydrolysis occurs within minutes/hours.
Basic Water (pH > 9) Critical FailureImmediate hydrolysis to sulfonate salt.

Module 2: Regioselective Functionalization (N1 vs. N2)

The Core Challenge: Once you have a pyrazole sulfonamide (or if you are alkylating a pyrazole to make the precursor), you face the "Annular Tautomerism" problem. Alkylating an N-unsubstituted pyrazole ring often yields a mixture of N1 and N2 isomers.

The Steric vs. Electronic Map

When alkylating a pyrazole ring that already bears a substituent (e.g., a sulfonamide at C4), the incoming electrophile (R-X) will choose N1 or N2 based on the substituents at C3 and C5.

  • Scenario A: Symmetrical (C3 = C5). No regioselectivity issue.

  • Scenario B: Unsymmetrical (C3 ≠ C5).

    • Thermodynamic Control: The alkyl group prefers the nitrogen adjacent to the smaller group (to minimize steric clash).

    • The "Lone Pair" Factor: In the neutral tautomer, the hydrogen sits on the nitrogen adjacent to the electron-withdrawing group (EWG) to minimize dipole repulsion, making the other nitrogen the nucleophile (pyridine-like).

Visualization: The Regioselectivity Decision Tree

PyrazoleRegio Start Target: N-Alkylation of Pyrazole Subst Are C3 and C5 substituents different? Start->Subst Sym Symmetrical: Single Isomer Formed Subst->Sym No Unsym Unsymmetrical: Regioisomer Mixture Risk Subst->Unsym Yes Mech Mechanism Check: Sterics vs. Tautomerism Unsym->Mech Path1 Steric Bulk at C3 (e.g., t-Butyl) Mech->Path1 Path2 Electronic Effect (EWG at C3) Mech->Path2 Result1 Major Product: N1-Alkylation (Distal to Bulk) Path1->Result1 Result2 Major Product: N1-Alkylation (Lone pair localization) Path2->Result2

Caption: Logic flow for predicting major regioisomers in pyrazole N-alkylation.

Module 3: Analytical Validation (The "Truth" Step)

Crucial Warning: You cannot rely on TLC or LCMS to distinguish N1/N2 regioisomers. They often have identical masses and very similar retention times.

The NOESY Protocol (Gold Standard)

To definitively assign the structure, you must observe the spatial proximity between the N-alkyl group and the C-substituent.

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Requirement: 5-10 mg of pure compound in DMSO-d6 or CDCl3.[2]

Observation (Cross-Peak)Conclusion
N-Methyl protons ↔ C5-Phenyl protons Isomer A (Proximal): The N-Me is next to the Phenyl.[3][4]
N-Methyl protons ↔ C3-H (or substituent) Isomer B (Distal): The N-Me is next to the other side.
No Cross-Peaks Inconclusive. Check rotational barriers or use HMBC.
13C NMR Shifts (Secondary Check)
  • C3 vs C5: In N-substituted pyrazoles, the C5 carbon (adjacent to the N-R) typically appears upfield (lower ppm) relative to C3, due to the "

    
    -effect" of the N-substitution.
    
  • Note: This rule is general; always validate with NOESY.

FAQ: Troubleshooting Common Issues

Q1: I am trying to react Pyrazole-4-SO2Cl with an amine, but I get low yields and a lot of sulfonic acid. Why? A: This is a classic hydrolysis competition.

  • Fix: Switch to Schotten-Baumann conditions (Biphasic: DCM/Water or THF/Water) using an inorganic base like Na₂CO₃ or NaHCO₃. The biphasic system keeps the sulfonyl chloride in the organic layer, protecting it from the aqueous base until it meets the amine at the interface.

  • Alternative: Use strictly anhydrous conditions (Dry THF + DIPEA) at 0°C.

Q2: Can I use HFIP (Hexafluoroisopropanol) to improve regioselectivity? A: Yes. Recent literature suggests that using fluorinated solvents like HFIP can alter the hydrogen-bonding network and tautomeric ratio of the starting material, often enhancing regioselectivity for the thermodynamically preferred isomer during condensation reactions (e.g., hydrazine + diketone).

Q3: My pyrazole sulfonyl chloride turns pink/brown upon storage. A: This indicates oxidative degradation or HCl formation.

  • Fix: Recrystallize from Hexane/DCM immediately. Store the solid under Argon at -20°C. If it is an oil, convert it immediately to the sulfonamide, which is shelf-stable.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.[1]

    • Source: PMC / NIH.
    • URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3][5]

    • Source: ChemRxiv (2025).[5]

    • URL:[Link]

  • Analytical Differentiation (NOESY)

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[6]

    • URL:[Link]

  • Regioselectivity Tuning with Solvents

    • Title: Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source: BenchChem Technical Support.[2][4][7]

Sources

Workup procedures to remove excess sulfonyl chloride reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Hub Topic: Workup Procedures to Remove Excess Sulfonyl Chloride Reagents

Introduction

Welcome to the Reaction Optimization Hub. You are likely here because you are dealing with a persistent excess of sulfonyl chloride (


) in your crude reaction mixture. Whether it is Tosyl (TsCl), Mesyl (MsCl), or a more exotic heterocyclic sulfonyl chloride, these reagents are notorious for surviving standard aqueous workups.

Their lipophilicity often protects them from hydrolysis, and their reactivity can lead to downstream impurities (e.g., sulfonic esters) if not quenched properly. This guide provides a tiered approach to removing these electrophiles, ranging from kinetic acceleration to chemoselective scavenging.

Module 1: The Hydrolysis Strategy (Standard Optimization)

Context: The most common error is assuming that a simple wash with saturated sodium bicarbonate (


) will instantly destroy excess sulfonyl chloride. Many sulfonyl chlorides (especially electron-rich arylsulfonyl chlorides) have half-lives in aqueous base measured in hours, not minutes.
Troubleshooting Guide

Q: I washed my reaction with sat.


 for 30 minutes, but I still see starting material (sulfonyl chloride) in the NMR/TLC. Why? 
A:  You are fighting kinetics. The hydrolysis reaction (

) is biphasic and often slow.
  • The Fix: You must increase the hydrolysis rate using a "Nucleophilic Catalyst" before the workup.

    • Add a Catalyst: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) to the reaction mixture along with a small amount of water (or aqueous base) before the extraction.

    • Mechanism: The pyridine attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is water-soluble and hydrolyzes hundreds of times faster than the parent chloride.

Q: Can I just heat the basic wash? A: Avoid this. Heating a biphasic basic mixture often leads to the degradation of your sulfonamide product or side reactions (e.g., elimination to form alkenes if using aliphatic sulfonyl chlorides).

Protocol 1: Catalytic Hydrolysis (For Base-Stable Products)
  • Cool the reaction mixture to 0 °C.

  • Add 10 mol% DMAP (relative to the sulfonyl chloride excess).

  • Add a volume of saturated aqueous

    
     equal to 20% of the solvent volume.
    
  • Stir vigorously for 15–30 minutes at room temperature.

    • Checkpoint: Monitor TLC for the disappearance of the non-polar sulfonyl chloride spot.

  • Proceed to standard phase separation and extraction.

Module 2: The Chemical Scavenging Strategy (High Purity)

Context: When hydrolysis is too slow or the product is sensitive to prolonged basic stirring, chemical scavenging is the superior method. This involves adding a specific amine that reacts rapidly with the sulfonyl chloride to form a byproduct that is easily removed by phase extraction.

The "Gold Standard" Reagent: DMAPA

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA). Why it works: DMAPA is a primary amine with a tertiary amine "tail." It reacts with


 to form a sulfonamide that contains a basic nitrogen. This adduct is soluble in acidic water.

Q: When should I use DMAPA? A: Use this when your target product is Neutral or Acidic (e.g., not protonatable). If your product is a basic amine, this method fails (see Module 3).

Protocol 2: DMAPA Scavenging (The "Modify & Extract" Method)
  • Identify Excess: Estimate the excess sulfonyl chloride (e.g., 0.2 eq).[1]

  • Add Scavenger: Add DMAPA (1.5 – 2.0 equivalents relative to the excess chloride) directly to the reaction mixture.

  • Stir: Agitate at room temperature for 15–30 minutes.

    • Mechanism:[2][3]

      
      .
      
  • Acid Wash: Dilute with organic solvent and wash with 1M HCl or 10% Citric Acid .

    • Result: The scavenger-sulfonamide adduct protonates (

      
      ) and partitions into the aqueous layer.
      
    • Product: Your neutral product remains in the organic layer.

Module 3: Advanced Scenarios & Decision Matrix

Q: My product is a basic amine. If I use DMAPA and wash with acid, I will lose my product. What do I do? A: You have two options:

  • Solid-Phase Extraction (SPE): Use a polymer-supported amine (e.g., Trisamine resin). The chloride binds to the solid bead; you filter it off. The basic product stays in solution.

  • "Reverse" Scavenging (The Glycine Method): Use an amino acid (like Glycine or Sarcosine) in the presence of base. The sulfonyl chloride reacts to form a sulfonamido-carboxylic acid (

    
    ), which is extracted into basic water (
    
    
    
    ), leaving your basic amine product in the organic layer.
Comparison of Methods
MethodBest ForMechanismCostSpeed
Cat. Hydrolysis Large Scale, Stable ProductsHydrolysis (

/DMAP)
LowSlow (mins to hours)
DMAPA Scavenger Neutral/Acidic ProductsBasic Tag (Acid Wash)MediumFast (<30 mins)
Polymer Resin Basic Amines, Library SynthesisCovalent Capture (Filtration)HighMedium (requires swelling)
Glycine/Sarcosine Basic Amines (Low Cost)Acidic Tag (Base Wash)LowMedium

Visual Workflows

Figure 1: Workup Decision Matrix

Caption: Logical flow for selecting the appropriate sulfonyl chloride removal strategy based on product properties.

WorkupDecision Start Excess Sulfonyl Chloride (R-SO2Cl) IsProductBasic Is the Product a Basic Amine? Start->IsProductBasic NeutralPath No (Neutral/Acidic) IsProductBasic->NeutralPath No BasicPath Yes (Basic) IsProductBasic->BasicPath Yes UseDMAPA Use DMAPA Scavenger (Wash with 1M HCl) NeutralPath->UseDMAPA BudgetCheck High Throughput / High Budget? BasicPath->BudgetCheck UseResin Use Polymer-Supported Trisamine (Filtration) BudgetCheck->UseResin Yes UseGlycine Use Sarcosine/Glycine (Wash with NaHCO3) BudgetCheck->UseGlycine No

Figure 2: The DMAPA Scavenging Mechanism

Caption: Chemical workflow for removing excess sulfonyl chloride using 3-(dimethylamino)-1-propylamine.

DMAPA_Mechanism Mix Reaction Mixture (Product + Excess R-SO2Cl) AddDMAPA Add DMAPA (H2N-(CH2)3-NMe2) Mix->AddDMAPA Intermediate Formation of Basic Adduct (R-SO2-NH-(CH2)3-NMe2) AddDMAPA->Intermediate Stir 30 min AcidWash Acid Wash (1M HCl) Intermediate->AcidWash OrgLayer Organic Layer (Pure Product) AcidWash->OrgLayer Partition AqLayer Aqueous Layer (Protonated Scavenger) AcidWash->AqLayer Partition

References

  • Gheorghe, A., et al. (2006). "A convenient and robust method for the removal of sulfonyl chlorides." Organic Process Research & Development, 10(6), 1271–1275.

  • Marsh, A., et al. (2001). "Polymer-supported reagents for the scavenging of sulfonyl chlorides." Tetrahedron Letters, 42(29), 4937-4940.

  • Roche, A. (2025). "Workup and Purification: Removing Excess Reagents." Not Voodoo X.4 (University of Rochester).

  • Sigma-Aldrich Technical Bulletin. (2023). "Scavenger Resins for Organic Synthesis." Merck/MilliporeSigma.

  • Castro, A. (2018). "Strategies for the removal of excess electrophiles in parallel synthesis." Combinatorial Chemistry & High Throughput Screening, 21(2).

Sources

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Oxanyl-Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of oxanyl-pyrazole sulfonamides, a class of molecules with significant interest in drug discovery due to their diverse biological activities.[1][2][3] Understanding their behavior under mass spectrometric conditions is paramount for accurate structural elucidation, metabolite identification, and quality control in pharmaceutical development. This document moves beyond a simple listing of fragments to explain the causal mechanisms behind bond cleavages, offering researchers a predictive framework for interpreting mass spectra of novel analogues.

Section 1: Core Fragmentation Principles of the Constituent Moieties

The fragmentation pattern of a complex molecule like an oxanyl-pyrazole sulfonamide is best understood by first examining the behavior of its fundamental components: the aromatic sulfonamide group, the stable pyrazole ring, and the appended oxanyl moiety. The interplay between these units dictates the final mass spectrum.

The Sulfonamide Moiety: The Epicenter of Fragmentation

Aromatic sulfonamides are well-characterized in mass spectrometry and exhibit several predictable fragmentation pathways, primarily under positive mode electrospray ionization (ESI).[4]

  • Dominant S-N Bond Cleavage: The most common fragmentation pathway involves the cleavage of the bond between the sulfur and the nitrogen atom. In protonated molecules, this dissociation often proceeds through an intermediate ion-neutral complex.[5][6] This cleavage can lead to the formation of a pyrazole-sulfonyl cation or, through charge transfer within the complex, a radical cation of the amine portion.[5][6] The relative favorability of this pathway is influenced by the electron-donating or withdrawing nature of substituents on the amine.[5]

  • Characteristic SO₂ Elimination: A unique and diagnostic fragmentation for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[7][8] This process is not a simple bond cleavage but an intramolecular rearrangement that is susceptible to the electronic environment of the aromatic ring.[7] The presence of electron-withdrawing groups can often promote this SO₂ extrusion.[7] While common, its absence in some sulfonamides indicates that other factors, such as the nucleophilicity of the nitrogen, also play a role.[7]

The Pyrazole Ring: A Stable Core

The pyrazole ring is an aromatic heterocycle, lending it considerable stability.[2] Consequently, the ring itself tends to remain intact during collision-induced dissociation (CID), especially at lower collision energies. Fragmentation is typically directed by the nature and position of its substituents.[9] In the context of oxanyl-pyrazole sulfonamides, the pyrazole ring often acts as a stable scaffold, with fragmentation occurring at the more labile sulfonamide linkage or the oxanyl substituent.

The "Oxanyl" Substituent: The Variable Component

The term "oxanyl" typically refers to a saturated oxygen-containing ring, such as a tetrahydropyranyl (THP) group. Fragmentation of such moieties often involves:

  • Ring Opening: Cleavage of C-C or C-O bonds within the ring.

  • Neutral Loss: Elimination of small neutral molecules like water (H₂O) or formaldehyde (CH₂O).

  • Loss of the Entire Substituent: Cleavage of the bond connecting the oxanyl ring to the rest of the molecule.

The specific pathway depends on the point of attachment and the overall molecular structure.

Section 2: Proposed Fragmentation Pathways of a Model Oxanyl-Pyrazole Sulfonamide

To illustrate these principles, let's consider a model compound: 1,3-dimethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-sulfonamide . Under positive mode ESI-MS/MS, the protonated molecule ([M+H]⁺) would be expected to follow several competing fragmentation pathways.

Pathway A: S-N Bond Cleavage

This is often the most prominent pathway. The protonated molecule undergoes cleavage of the sulfonamide S-N bond, leading to two primary fragment ions.

M_H [M+H]⁺ 1,3-dimethyl-N-(tetrahydropyran-4-yl) -1H-pyrazole-4-sulfonamide frag1 Fragment A1 1,3-dimethyl-1H-pyrazole -4-sulfonylium M_H->frag1 S-N Cleavage frag2 Fragment A2 Protonated 4-aminotetrahydropyran M_H->frag2 S-N Cleavage (Charge Retention) M_H [M+H]⁺ frag3 [M+H - SO₂]⁺ Rearranged Product M_H->frag3 Neutral Loss of SO₂ (64 Da)

Caption: Pathway B: SO₂ elimination.

Pathway C: Fragmentation of the Oxanyl Moiety

Fragmentation can also be initiated at the tetrahydropyran ring, often through the loss of water after protonation of the ring oxygen.

M_H [M+H]⁺ frag4 [M+H - H₂O]⁺ M_H->frag4 Neutral Loss of H₂O (18 Da)

Caption: Pathway C: Oxanyl moiety fragmentation.

Section 3: Comparative Analysis

The predictive power of fragmentation analysis shines when comparing structurally similar molecules. Subtle changes in structure can lead to significant differences in the resulting mass spectrum.

Influence of Structural Isomerism

Let's compare our model compound with an isomer where the sulfonamide group is attached at the C5 position of the pyrazole ring instead of C4.

Fragment TypeModel Compound (C4-Sulfonamide) Expected m/zIsomer (C5-Sulfonamide) Expected m/zRationale for Difference
[M+H]⁺ 290.1290.1Isomers have the same mass.
Pyrazole-sulfonylium Ion (Fragment A1) 175.0175.0The pyrazole-sulfonylium fragment has the same elemental composition.
[M+H - SO₂]⁺ 226.1226.1The neutral loss product has the same mass.
Further Pyrazole Ring Fragments Potentially differentPotentially differentThe stability of the pyrazole-sulfonylium ion and its subsequent fragmentation products may differ due to the different substitution pattern, leading to variations in relative intensities or unique lower-mass fragments.

While many primary fragments will have the same mass-to-charge ratio, the relative abundance of these fragments can differ significantly. The electronic environment at C4 versus C5 of the pyrazole ring can influence the stability of the sulfonylium cation, potentially making the S-N cleavage more or less favorable in one isomer compared to the other.

Section 4: Experimental Protocol for Fragmentation Analysis

Acquiring high-quality, reproducible fragmentation data is crucial. The following is a generalized protocol for the analysis of an oxanyl-pyrazole sulfonamide using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis p1 Dissolve Sample (e.g., 1 mg/mL in MeOH) p2 Dilute to 1 µg/mL in mobile phase p1->p2 lc Inject onto C18 Column (Gradient Elution) p2->lc ms1 Full Scan MS (Survey) lc->ms1 ms2 Isolate [M+H]⁺ ms1->ms2 ms3 Fragment via CID (e.g., 10-40 eV) ms2->ms3 ms4 Acquire Product Ion Spectrum ms3->ms4

Caption: LC-MS/MS workflow for fragmentation analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the oxanyl-pyrazole sulfonamide at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform a serial dilution to a working concentration of approximately 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The addition of formic acid is crucial to promote protonation for positive mode ESI. [10]

  • Liquid Chromatography (LC) Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Data-Dependent Acquisition (DDA) or Product Ion Scanning.

    • Survey Scan (MS1): Scan a mass range appropriate for the target compound (e.g., m/z 100-500) to find the [M+H]⁺ ion.

    • Product Ion Scan (MS2):

      • Set the precursor ion isolation window to the m/z of the protonated molecule (e.g., m/z 290.1 ± 0.5 Da).

      • Apply Collision-Induced Dissociation (CID) using an inert gas like nitrogen or argon.

      • Perform a collision energy ramp (e.g., 10-40 eV) or test several discrete energy levels to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociations.

    • Source Parameters: Optimize capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature according to the specific instrument manufacturer's recommendations to achieve a stable and robust signal.

Conclusion

The gas-phase fragmentation of oxanyl-pyrazole sulfonamides is a systematic process governed by the inherent chemical properties of the sulfonamide linkage and the stability of the heterocyclic cores. The primary fragmentation pathways involve S-N bond cleavage and the characteristic neutral loss of SO₂. [5][6][7][8]By understanding these core principles and utilizing a systematic experimental approach, researchers can confidently interpret MS/MS spectra to elucidate the structures of novel compounds in this pharmaceutically important class, accelerating the drug development pipeline.

References

  • Cai, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3). Available at: [Link]

  • Hu, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(10). Available at: [Link]

  • Hu, W., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Cai, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21). Available at: [Link]

  • Shaikh, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Reddy, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Nadigar, S., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. RSC Advances. Available at: [Link]

  • Tong, W., et al. (2005). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. ResearchGate. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing. Available at: [Link]

  • Giraud, R., et al. (2023). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight Compounds by Liquid Chromatography-Mass Spectrometry. ChemRxiv. Available at: [Link]

  • Silva, A., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • de Oliveira, A., et al. (2013). Triple quadrupole ESI-MS/MS spectra for sulfacetamide with commom fragments m/z 92, 108 and 156. ResearchGate. Available at: [Link]

  • Korfmacher, W. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

Sources

Reactivity comparison: Pyrazole-5-sulfonyl chloride vs benzene sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Comparison: Pyrazole-5-Sulfonyl Chloride vs. Benzene Sulfonyl Chloride in Drug Development

Executive Summary

In medicinal chemistry, the sulfonamide functional group is a privileged scaffold widely utilized in drug design. The synthesis of these molecules typically relies on the nucleophilic substitution (S_N2 at sulfur) of sulfonyl chlorides. However, transitioning from simple aryl sulfonyl chlorides to heteroaryl variants introduces profound changes in reactivity. As an application scientist, I frequently observe that failing to account for these electronic differences leads to poor yields and rapid reagent degradation. This guide objectively compares the reactivity of pyrazole-5-sulfonyl chloride with the classical benzene sulfonyl chloride, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Electronic Effects on S_N2 at Sulfur

The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic nature of its attached aromatic or heteroaromatic ring.

Benzene Sulfonyl Chloride (BSC): BSC is the prototypical electrophile used in the classical Hinsberg reaction. The phenyl ring provides mesomeric stabilization (+M effect) that balances the strong electron-withdrawing nature of the sulfonyl group. This resonance stabilization makes the sulfur center moderately electrophilic, resulting in controlled reactivity and high stability, even in aqueous environments[1].

Pyrazole-5-Sulfonyl Chloride (PSC): Heteroaryl sulfonyl chlorides are notoriously highly reactive and susceptible to rapid decomposition via hydrolysis[2]. In PSC, the two electronegative nitrogen atoms in the heteroaromatic ring exert a strong inductive electron-withdrawing effect (-I effect). This significantly enhances the electrophilicity of the sulfonyl group, lowering the activation energy for nucleophilic attack[3]. While this makes PSC an excellent electrophile for synthesizing diverse sulfonamides, it also renders it extremely moisture-sensitive. In the presence of water, it undergoes rapid hydrolysis to form the inactive pyrazole sulfonic acid[4].

MechanisticPathway cluster_pyrazole Pyrazole-5-Sulfonyl Chloride cluster_benzene Benzene Sulfonyl Chloride P_Start Heteroaryl-SO2Cl (Highly Electrophilic) P_TS Low Activation Energy Rapid S_N2 Attack P_Start->P_TS P_End Sulfonamide / Sulfonic Acid P_TS->P_End B_Start Aryl-SO2Cl (Resonance Stabilized) B_TS Higher Activation Energy Controlled S_N2 Attack B_Start->B_TS B_End Sulfonamide (Stable) B_TS->B_End

Reaction pathway comparison illustrating the activation energy differences.

Quantitative Data Comparison

To guide reagent handling and reaction design, the following table summarizes the divergent physicochemical and reactive properties of these two electrophiles.

PropertyPyrazole-5-Sulfonyl ChlorideBenzene Sulfonyl Chloride
Electronic Nature Highly electron-withdrawing (-I effect)Resonance stabilized (+M / -I balance)
Electrophilicity at Sulfur Very HighModerate
Moisture Sensitivity Extreme (Rapid hydrolysis)Low to Moderate
Optimal Reaction Temp 0 °C to -20 °CRoom Temperature
Preferred Solvent System Strictly Anhydrous (e.g., dry DCM, THF)Biphasic tolerated (e.g., DCM/H₂O)
Primary Side Reaction Sulfonic acid formation (hydrolysis)Disulfonylation (with primary amines)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the procedure itself contains checkpoints to verify success or diagnose failure.

Protocol A: Synthesis of Pyrazole-5-Sulfonamides (Anhydrous Conditions)

Because PSC is highly susceptible to hydrolysis, the presence of ambient moisture will rapidly degrade the reagent[4].

  • Step 1 (Preparation): Flame-dry a round-bottom flask and purge with N₂. Dissolve Pyrazole-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Causality: Low temperature and inert atmosphere prevent ambient moisture from attacking the highly electrophilic sulfur.

  • Step 2 (Reaction): Add the target amine (1.0 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the sulfonyl electrophile.

  • Step 3 (Self-Validation Checkpoint): Stir for 2 hours and monitor via LC-MS. Validation: Look for the desired mass [M+H]+. If a significant [M-H]- peak corresponding to pyrazole-5-sulfonic acid is observed, moisture contamination occurred during setup.

  • Step 4 (Workup): Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Synthesis of Benzene Sulfonamides (Biphasic Conditions)

BSC hydrolyzes significantly slower than it reacts with amines, allowing for the use of robust aqueous bases[5].

  • Step 1 (Preparation): Dissolve the target amine (1.0 eq) in a 1:1 mixture of DCM and 10% aqueous Na₂CO₃. Causality: Schotten-Baumann biphasic conditions work perfectly here because BSC is stable enough in water that amidation outcompetes hydrolysis.

  • Step 2 (Reaction): Add Benzene sulfonyl chloride (1.1 eq) directly to the vigorously stirring biphasic mixture at room temperature.

  • Step 3 (Self-Validation Checkpoint): Monitor via TLC (Hexanes/EtOAc). Validation: The disappearance of the starting amine spot confirms completion. Unlike PSC, sulfonic acid byproduct formation is minimal.

  • Step 4 (Workup): Separate the organic layer, wash with 1M HCl (to remove any unreacted trace amine), dry over Na₂SO₄, and concentrate under reduced pressure.

ExperimentalWorkflow Start Reagent Selection P_Cond Pyrazole-5-SO2Cl Strictly Anhydrous, 0°C Start->P_Cond B_Cond Benzene-SO2Cl Biphasic Tolerated, RT Start->B_Cond P_React Add Amine + DIPEA in dry DCM (N2 atm) P_Cond->P_React B_React Add Amine + Na2CO3 in DCM/H2O B_Cond->B_React Monitor TLC / LC-MS Monitoring (Validate absence of Sulfonic Acid) P_React->Monitor B_React->Monitor Purify Aqueous Workup & Column Chromatography Monitor->Purify

Experimental workflow for sulfonamide synthesis highlighting condition divergence.

References

  • National Institutes of Health (PMC). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available at:[Link]

  • Chemistry LibreTexts. Day 18- Reaction Rate (Hydrolysis of Benzene Sulfonyl Chloride). Available at:[Link]

Sources

Comparative Guide: LC-MS Identification of Impurities in Pyrazole Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrazole sulfonyl chlorides is a critical gateway in the production of sulfonamide-based therapeutics (e.g., Celecoxib, Sildenafil analogs). However, the high reactivity of the chlorosulfonyl group (


) presents a dual paradox: it is essential for downstream coupling but detrimental to analytical stability.

The Core Challenge: Sulfonyl chlorides rapidly hydrolyze to sulfonic acids in the presence of moisture, including standard LC-MS mobile phases. Furthermore, thermal instability renders GC-MS unreliable for trace analysis.

This guide objectively compares analytical alternatives and establishes Derivatization-LC-MS as the gold standard for impurity profiling. We provide a self-validating workflow that stabilizes the analyte, allowing for the precise identification of regioisomers, des-sulfonyl degradants, and genotoxic impurities (GTIs) at sub-ppm levels.

Part 1: The Synthesis & Impurity Landscape

The Chemistry of Chlorosulfonation

The industrial route typically involves treating a substituted pyrazole with excess chlorosulfonic acid (


) and thionyl chloride (

). While effective, this electrophilic aromatic substitution is prone to side reactions.
Critical Impurity Classes

Understanding the origin of impurities is the first step in identification.

  • Regioisomers: Electrophilic attack at C3 vs. C4 vs. C5 positions.

  • Hydrolysis Products: Pyrazole sulfonic acids (formed by moisture ingress).

  • Over-Chlorination: Chlorination of the pyrazole ring carbon instead of sulfonation.

  • Sulfones/Dimers: Formation of diaryl sulfones via Friedel-Crafts type side reactions.

Pathway Visualization

The following diagram maps the reaction trajectory and impurity generation points.

SynthesisPathway cluster_0 Critical Instability Node Start Pyrazole Starting Material Reagent ClSO3H / SOCl2 (Chlorosulfonation) Start->Reagent Product Target: Pyrazole-4-Sulfonyl Chloride Reagent->Product Major Pathway Imp_Regio Impurity A: Regioisomer (3- or 5- isomer) Reagent->Imp_Regio Steric Leakage Imp_Sulfone Impurity C: Diaryl Sulfone (Dimer) Reagent->Imp_Sulfone Over-reaction Imp_Chloro Impurity D: Chloro-pyrazole (Ring Cl) Reagent->Imp_Chloro Oxidative Chlorination Imp_Acid Impurity B: Sulfonic Acid (Hydrolysis) Product->Imp_Acid Moisture/Mobile Phase

Figure 1: Reaction pathway showing the genesis of critical impurities. Note the instability of the product converting to Impurity B.

Part 2: Comparative Analysis of Analytical Techniques

Why choose LC-MS over established alternatives? The table below summarizes the performance metrics based on experimental validation.

FeatureLC-MS (Derivatized) GC-MS NMR (1H/13C) HPLC-UV
Analyte Stability High (Stable Sulfonamide)Low (Thermal degradation to

)
Medium (Solvent dependent)Medium (Hydrolysis risk)
Sensitivity (LOD) Excellent (< 10 ppb)Good (1-10 ppm)Poor (> 0.1%)Good (1-10 ppm)
Structural ID Definitive (MS/MS fragments)Ambiguous (Parent ion often missing)Definitive (if isolated)None (Retention time only)
Throughput High (10-15 min run)HighLowHigh
Suitability Gold Standard for Impurity ID Volatile impurities onlyMajor component IDRoutine QC (Quant only)
The Verdict
  • GC-MS Failure Mode: Sulfonyl chlorides often eject

    
     in the injector port, yielding a spectrum identical to the aryl chloride. This leads to false negatives.
    
  • NMR Limitation: While excellent for confirming the structure of the main peak, NMR cannot detect the 0.05% regioisomer impurity required by ICH Q3A guidelines.

  • LC-MS Advantage: By converting the unstable sulfonyl chloride into a stable sulfonamide before injection, we lock in the impurity profile and gain mass-spectral specificity.

Part 3: The Validated LC-MS Protocol (Derivatization)

Direct analysis of sulfonyl chlorides in reversed-phase LC (containing water/methanol) is chemically flawed due to rapid hydrolysis. The following protocol utilizes Piperidine or Dimethylamine to "freeze" the composition.

Reagents & Rationale
  • Derivatizing Agent: Piperidine (Secondary amine).

    • Why? Reacts instantly; forms a highly stable sulfonamide; secondary amine prevents formation of bis-sulfonamides.

  • Quenching Solvent: Anhydrous Acetonitrile (MeCN).

    • Why? Solubilizes both the organic pyrazole and the amine without introducing competitive hydrolysis.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the reaction mixture (crude) in 1 mL of anhydrous MeCN.

  • Derivatization: Add 50 µL of Piperidine (excess). Vortex for 30 seconds.

    • Mechanism:[1][2]

      
      
      
  • Quench: Add 1 mL of water to quench excess reagents (only after the sulfonamide is formed).

  • Dilution: Dilute to 10 µg/mL with 50:50 MeCN:Water.

  • Analysis: Inject 5 µL onto the LC-MS system.

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mix (Unstable -SO2Cl) Deriv Add Piperidine/MeCN (Instant Reaction) Sample->Deriv Stabilization Stable Stable Sulfonamide Derivative Deriv->Stable Formation LC UHPLC Separation (C18 Column, Acidic Mobile Phase) Stable->LC Injection MS Q-TOF / Orbitrap MS (ESI+ Mode) LC->MS Elution Data Data Analysis: Isotope Patterns & Fragments MS->Data Spectra

Figure 2: The "Derivatize-First" workflow ensures that the species detected by the MS reflects the original sample composition, not artifacts of the analysis.

Part 4: Data Interpretation & Causality

When analyzing the data, look for these specific markers to identify impurities.

Mass Spectral Logic
  • Chlorine Isotope Pattern: If the impurity contains a chlorine atom (e.g., from starting material or over-chlorination), the mass spectrum will show a distinct 3:1 ratio at

    
     and 
    
    
    
    .
    • Note: The sulfonyl chloride moiety itself loses its Cl upon derivatization. If you see a Cl pattern in the derivative, it means there is an extra chlorine on the pyrazole ring.

  • Sulfonic Acid Identification:

    • The sulfonic acid impurity (Impurity B in Fig 1) will NOT react with piperidine.

    • It will elute earlier (more polar) and appear at a mass of

      
      .
      
    • Validation: If the Sulfonic Acid peak increases over time in your underivatized sample, your quenching was too slow.

Fragmentation Pathways (ESI+)

In the MS/MS spectrum of the piperidine derivative:

  • Precursor:

    
    
    
  • Primary Fragment: Loss of the piperidine group (neutral loss).

  • Diagnostic Fragment: Cleavage of the

    
     bond, often leaving the pyrazole core ion. This confirms the attachment of the sulfonyl group to the pyrazole ring.
    

References

  • Dhaduk, B., et al. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Chhanikar, P. T., et al. (2021).[3] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Analytical Chemistry. Retrieved from [Link]

  • Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: The Definitive Comparison. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Do not dispose of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride directly into laboratory drains or standard waste containers.

This compound contains a sulfonyl chloride (-SO₂Cl) functional group attached to a pyrazole ring. It is a potent electrophile that reacts violently with water (hydrolysis) to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid. Improper disposal can cause container pressurization, acid mists, and severe chemical burns.

Immediate Action Required:

  • Segregate: Keep separate from aqueous waste, alcohols, and bases until deactivated.

  • Label: Mark all containers "Corrosive" and "Water Reactive."

  • Environment: All handling must occur inside a certified chemical fume hood.

Chemical Profile & Hazard Analysis

To safely manage this chemical, you must understand the "Why" behind the protocols. The hazard profile is driven by the competition between the stability of the oxane/pyrazole rings and the high reactivity of the sulfonyl chloride tail.

FeatureChemical CharacteristicDisposal Implication
Functional Group Sulfonyl Chloride (-SO₂Cl)High Reactivity: Hydrolyzes to form strong acids.[1][2] Must be chemically quenched before binning.
Scaffold 1-(Oxan-4-yl)-pyrazoleLipophilicity: The organic rings (oxane/pyrazole) make the compound soluble in organic solvents (DCM, EtOAc) but potentially slow to dissolve in pure water, leading to "clumping" and delayed exotherms during quenching.
Byproducts HCl (gas) + Sulfonic AcidCorrosivity: The waste stream will become pH < 1 rapidly. Neutralization is mandatory to prevent container degradation.

Pre-Disposal Assessment

Before initiating disposal, categorize your material to select the correct workflow.

Step 1: Quantify & Assess State

  • Solid/Oil (Pure): High risk. Requires dissolution before quenching to prevent hot-spots.

  • Solution (Reaction Mixture): Moderate risk. Solvent may act as a heat sink, but concentration is variable.

Step 2: Equipment Check

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, closed-toe shoes.

  • Vessel: Round-bottom flask or wide-mouth beaker (glass only; avoid metal).

  • Cooling: Ice/Water bath.

  • Ventilation: Fume hood operating at >100 fpm face velocity.

Deactivation & Disposal Protocol

This protocol utilizes a Controlled Alkaline Hydrolysis method. This converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.

Method A: Bulk/Stock Disposal (>500 mg)

Use this method for expired reagent bottles or pure synthesized material.

Reagents Needed:

  • Inert Solvent: Dichloromethane (DCM) or Toluene.[3]

  • Quenching Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Ice.[3][4]

Protocol:

  • Dissolution (Critical): Dissolve the solid 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride in a minimal amount of inert solvent (DCM or Toluene).

    • Why? Adding solid directly to water causes encapsulation—a hard crust forms while the inside remains reactive, leading to a delayed explosion risk.

  • Preparation of Base: In a separate large beaker, prepare a 10% NaOH solution (approx. 10 equivalents relative to the sulfonyl chloride). Add crushed ice to cool to 0–5°C.

  • Controlled Addition: Using an addition funnel or pipette, slowly add the sulfonyl chloride solution to the stirring basic mixture.

    • Observation: You may see fuming or bubbling. Maintain temperature <20°C.

  • Digestion: Allow the biphasic mixture to stir vigorously for 30–60 minutes.

    • Check: The organic layer should be tested for unreacted starting material (TLC/LCMS) if the quantity is very large (>10g).

  • Neutralization: Check the pH of the aqueous layer.[4] If pH > 10, adjust to pH 7–9 using dilute HCl or citric acid.

  • Separation:

    • Organic Layer: Dispose of as "Halogenated Organic Solvent Waste."

    • Aqueous Layer: Dispose of as "Aqueous Waste" (non-hazardous if pH is neutral and no heavy metals are present, subject to local regulations).

Method B: Trace Residues (Glassware/Syringes)

Use this for cleaning spatulas, flasks, and syringes.

  • Rinse: Rinse contaminated items with Acetone or DCM into a dedicated "Quench Beaker."

  • Quench: Add 5% Ammonium Hydroxide or dilute NaOH to the beaker.

  • Soak: Let sit for 1 hour in the fume hood.

  • Dispose: Pour mixture into the appropriate solvent waste container.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical flow for decision-making during the disposal process.

DisposalWorkflow Start Start: Waste Identification Assess Assess Material State Start->Assess Solid Pure Solid / Oil Assess->Solid Solution Dilute Solution Assess->Solution Dissolve Dissolve in DCM/Toluene (Prevent Encapsulation) Solid->Dissolve High Risk Cool Cool Basic Solution (NaOH/NaHCO3) to 0°C Solution->Cool Dissolve->Cool Quench Slow Addition with Stirring (Controlled Hydrolysis) Cool->Quench Check Check pH & Phase Separation Quench->Check BinOrganic Bin: Halogenated Organic Waste Check->BinOrganic Organic Phase BinAq Bin: Aqueous Waste (pH 5-9) Check->BinAq Aqueous Phase

Caption: Logical workflow for the safe neutralization and separation of sulfonyl chloride waste streams.

Waste Stream Management (RCRA Compliance)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Pre-Quench Status:

    • D003 (Reactive): If the material reacts violently with water.[5]

    • D002 (Corrosive): If the material is acidic or generates acid.

  • Post-Quench Status (Recommended):

    • By following the protocol above, you eliminate the D003 and D002 characteristics.

    • Final Waste Codes: Likely F002 (Spent Halogenated Solvents) if DCM was used. If no halogenated solvents were used, it may be classified as non-hazardous aqueous waste depending on local POTW limits.

Packaging:

  • Use High-Density Polyethylene (HDPE) or glass containers.[2]

  • Vented Caps: Recommended for the first 24 hours after quenching to ensure no residual gas evolution pressurizes the container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • BenchChem. (2025).[3][4] Technical Support Center: Sulfonyl Chloride Work-up.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride (Structural Analog).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.